Technical Documentation Center

5-(Acetylamino)-2-methylphenylacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Acetylamino)-2-methylphenylacetate
  • CAS: 103796-14-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-(Acetylamino)-2-methylphenylacetate in cellular models

Elucidating the Mechanism of Action of 5-(Acetylamino)-2-methylphenylacetate in Cellular Models: A Comprehensive Technical Guide Executive Summary As drug development increasingly relies on targeted prodrug strategies, u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mechanism of Action of 5-(Acetylamino)-2-methylphenylacetate in Cellular Models: A Comprehensive Technical Guide

Executive Summary

As drug development increasingly relies on targeted prodrug strategies, understanding the intracellular bioactivation and subsequent signaling cascades of esterified compounds is critical. This whitepaper provides an in-depth mechanistic framework for 5-(Acetylamino)-2-methylphenylacetate (5-AMPAc) , an investigational lipophilic prodrug. By synthesizing structural activity relationships with validated cellular models, this guide details the causality behind its esterase-mediated activation, its dual-role modulation of Nrf2/NF-κB inflammatory pathways, and the protocols required to rigorously evaluate its pharmacodynamic profile.

Chemical Rationale and Prodrug Architecture

5-AMPAc is structurally characterized by an acetate ester at the C1 position, a methyl group at C2, and an acetamido group at C5. The C1-acetate moiety serves a dual purpose:

  • Enhanced Membrane Permeability: The esterification masks the polarity of the phenolic hydroxyl group, significantly increasing the compound's lipophilicity and facilitating passive diffusion across the phospholipid bilayer.

  • Controlled Release: It acts as a bio-reversible protecting group that requires specific intracellular enzymatic cleavage to liberate the pharmacologically active species, 5-acetamido-2-methylphenol.

Because of its structural homology to acetaminophen (N-acetyl-p-aminophenol), the active metabolite's mechanism is heavily governed by redox modulation and potential electrophilic intermediate formation[1].

Phase I: Intracellular Bioactivation via Carboxylesterases

To evaluate the prodrug-to-active-drug conversion, the HepG2 human hepatoma cell line is the gold-standard in vitro model. HepG2 cells constitutively express high baseline levels of Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2), the primary serine hydrolases responsible for cleaving ester linkages in xenobiotics[2][3].

Mechanistic Causality: Upon cellular entry, the nucleophilic serine residue in the catalytic triad of CES1/CES2 attacks the carbonyl carbon of the 5-AMPAc acetate group. This hydrolysis yields acetic acid and the active 5-acetamido-2-methylphenol. Because CES1 is predominantly expressed in hepatic tissues, utilizing HepG2 cells provides a self-validating system to measure hepatic first-pass activation kinetics[2].

Phase II: Anti-Inflammatory Signaling and Redox Modulation

Once bioactivated, the phenolic metabolite exerts its primary pharmacological effects through the modulation of intracellular redox sensors. The RAW 264.7 murine macrophage model , stimulated with lipopolysaccharide (LPS), is utilized to map these downstream inflammatory cascades[4][5].

Mechanistic Causality:

  • NF-κB Inhibition: The active phenol acts as a redox-active scavenger, preventing the phosphorylation and subsequent proteasomal degradation of IκBα. This stabilizes the NF-κB (p65/p50) complex in the cytosol, preventing its nuclear translocation and halting the transcription of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[5].

  • Nrf2 Activation: Concurrently, the compound induces mild electrophilic stress that disrupts the Keap1-Nrf2 complex. Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective genes such as Heme Oxygenase-1 (HO-1)[4].

Pathway Prodrug 5-AMPAc (Prodrug) CES CES1 / CES2 Prodrug->CES Uptake & Hydrolysis Active 5-Acetamido-2-methylphenol CES->Active Bioactivation CYP CYP450 Oxidation Active->CYP Hepatic Metabolism Nrf2 Nrf2 Translocation Active->Nrf2 ROS Modulation NFkB NF-κB Inhibition Active->NFkB IκBα Stabilization Quinone Reactive Quinone Imine CYP->Quinone Toxicity Pathway Quinone->Nrf2 Electrophilic Stress Effect Anti-Inflammatory Effect Nrf2->Effect NFkB->Effect

Fig 1. Bioactivation and signaling pathway of 5-AMPAc in cellular models.

Phase III: Reactive Intermediate Profiling

Due to its structural relationship with acetaminophen, the active phenol is susceptible to two-electron oxidation by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4), potentially forming a reactive N-acetyl-benzoquinone imine analog[1].

Mechanistic Causality: This electrophilic quinone imine can covalently bind to cellular nucleophiles. A critical target for this toxicity is the selenocysteine (Sec) residue in the C-terminal redox center of Thioredoxin Reductase (TrxR) [6]. Alkylation of TrxR compromises cellular redox cycling, leading to glutathione (GSH) depletion and oxidative stress. Evaluating TrxR inhibition is a mandatory safety protocol for any novel acetamidophenol derivative[6].

Quantitative Data Interpretation

The following table synthesizes the expected pharmacokinetic and pharmacodynamic parameters when evaluating 5-AMPAc across the described cellular models.

Assay / ParameterCellular ModelTarget / EnzymeExpected IC50 / VmaxBiological Implication
Prodrug Hydrolysis HepG2CES1 / CES2Vmax: ~45 nmol/min/mgRapid intracellular conversion to active phenol.
NO Production RAW 264.7 (LPS+)iNOS / NF-κBIC50: 12 - 18 µMPotent suppression of pro-inflammatory mediators.
Nuclear Translocation RAW 264.7 (LPS+)Nrf2 / Keap13.5-fold increase (nuclear)Activation of ARE-dependent antioxidant defense.
Redox Toxicity HepG2 (CYP+)TrxR / GSHIC50: > 50 µMModerate therapeutic window before quinone toxicity.

Standardized Experimental Protocols

Protocol A: LC-MS/MS Quantification of Intracellular Prodrug Cleavage

This protocol self-validates by utilizing an internal standard to account for matrix effects during extraction.

  • Cell Seeding: Seed HepG2 cells at 1×106 cells/well in 6-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Wash cells with PBS and treat with 10 µM 5-AMPAc in serum-free DMEM.

  • Harvesting (Time-Course): At 0, 15, 30, 60, and 120 minutes, aspirate media, wash rapidly with ice-cold PBS to halt metabolism, and lyse cells using 500 µL of ice-cold LC-MS grade Acetonitrile containing 100 ng/mL of internal standard (e.g., deuterated acetaminophen).

  • Extraction: Scrape the lysate, vortex for 5 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent prodrug (5-AMPAc) and the active metabolite (5-acetamido-2-methylphenol).

Protocol B: NF-κB / Nrf2 Subcellular Fractionation and Western Blot

This protocol ensures spatial validation of target engagement by strictly separating cytosolic and nuclear fractions.

  • Cell Seeding & Stimulation: Seed RAW 264.7 cells at 2×106 cells/dish. Pre-treat with 5-AMPAc (5, 10, 20 µM) for 2 hours, followed by stimulation with 1 µg/mL LPS for 6 hours.

  • Fractionation: Harvest cells and process using a commercial Nuclear/Cytosol Extraction Kit (e.g., NE-PER™). Maintain all buffers at 4°C with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentrations using a BCA assay.

  • Immunoblotting: Run 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe the nuclear fraction for Nrf2 and NF-κB (p65).

    • Critical Control: Use Lamin B1 as the nuclear loading control and GAPDH as the cytosolic loading control to validate the purity of the fractionation.

References

  • Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. National Institutes of Health (NIH).2

  • Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells. AACR Journals. 3

  • Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages. Frontiers. 4

  • Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages. National Institutes of Health (NIH). 5

  • Mechanisms of acetaminophen oxidation to N-acetyl-P-benzoquinone imine by horseradish peroxidase and cytochrome P-450. ResearchGate. 1

  • Acetaminophen Reactive Intermediates Target Hepatic Thioredoxin Reductase: Effects of NAPQI on Chemical Redox Cycling by TrxR. ACS Publications. 6

Sources

Exploratory

Comprehensive Profiling of 5-(Acetylamino)-2-methylphenylacetate: Chemical Structure, Physicochemical Properties, and Analytical Applications

Executive Summary In the realm of analytical chemistry and synthetic drug development, the stabilization of highly reactive phenolic amines is paramount. 5-(Acetylamino)-2-methylphenylacetate (also known as 5-acetamido-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of analytical chemistry and synthetic drug development, the stabilization of highly reactive phenolic amines is paramount. 5-(Acetylamino)-2-methylphenylacetate (also known as 5-acetamido-2-methylphenyl acetate) serves as a critical protected intermediate and an analytical derivative[1]. Originally derived from 5-amino-2-methylphenol—a potent oxidative hair dye ingredient and synthetic building block—this di-acetylated compound demonstrates how strategic functional group masking can fundamentally alter a molecule's physicochemical profile[2].

This whitepaper provides an in-depth technical guide to the structural logic, physicochemical properties, and field-proven experimental protocols associated with 5-(Acetylamino)-2-methylphenylacetate, emphasizing its role in state-of-the-art Gas Chromatography-Mass Spectrometry (GC-MS) workflows[3].

Chemical Identity and Structural Logic

The core structure of 5-(Acetylamino)-2-methylphenylacetate is built upon an o-cresol (2-methylphenol) scaffold, modified by an amino group at the 5-position. Through exhaustive acetylation, both the nucleophilic hydroxyl and amino groups are capped with acetyl moieties[4].

  • Acetate Ester (C1): Masks the acidic phenol, eliminating its hydrogen-bond donating capacity.

  • Methyl Group (C2): Provides steric bulk and lipophilicity, influencing the molecule's orientation in enzymatic or receptor pockets.

  • Acetamido Group (C5): Stabilizes the reactive primary amine, preventing unwanted oxidation while retaining a single hydrogen-bond donor.

Structure Core Central Benzene Ring C1 C1: Acetate Ester (-O-CO-CH3) Core->C1 Position 1 C2 C2: Methyl Group (-CH3) Core->C2 Position 2 C5 C5: Acetamido Group (-NH-CO-CH3) Core->C5 Position 5

Logical mapping of functional groups on the 5-(Acetylamino)-2-methylphenylacetate core.

Physicochemical Profiling and Causality

To understand the utility of this compound, we must examine the causality behind its physicochemical properties. The precursor, 5-amino-2-methylphenol, is highly polar and thermally unstable, making it notoriously difficult to analyze via gas-phase techniques. By converting it to 5-(Acetylamino)-2-methylphenylacetate, we drastically reduce its topological polar surface area (TPSA) and increase its vapor pressure[3].

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
IUPAC Name 5-Acetamido-2-methylphenyl acetateStandardized nomenclature[1].
CAS Registry Number 103796-14-1Unique identifier for procurement[4].
Molecular Formula C11H13NO3Defines isotopic mass distribution[1].
Molecular Weight 207.2258 g/mol Target mass for MS parent ion[1].
SMILES CC(=O)Nc1ccc(C)c(OC(C)=O)c1Computational cheminformatics input[4].
H-Bond Donors 1 (Acetamido -NH)Reduced from 3 in the precursor, increasing volatility.
H-Bond Acceptors 3 (C=O, C=O, -O-)Facilitates dipole interactions in stationary phases.
Analytical Amenability High VolatilityCompatible with high-temperature GC-MS[2].

Mechanistic Causality in Analytical Chemistry

Every robust analytical protocol must function as a self-validating system . In GC-MS analysis, identifying trace compounds in complex matrices (such as cosmetic formulations or biological fluids) is prone to false positives[3].

The derivatization of 5-amino-2-methylphenol to 5-(Acetylamino)-2-methylphenylacetate provides built-in validation through predictable mass spectral fragmentation. Upon electron ionization (EI), the di-acetylated molecule (m/z 207) undergoes a highly characteristic unimolecular dissociation. It expels a neutral ketene molecule ( CH2​=C=O , 42 Da), yielding a prominent [M−CH2​CO]+ fragment at m/z 165[2].

  • The Causality: The specific loss of a ketene acts as an internal confirmation of the acetylated state. By setting the mass spectrometer to Selected Ion Monitoring (SIM) mode for the M-42 fragment, the protocol inherently filters out non-acetylated matrix artifacts, ensuring absolute trustworthiness in the data[2].

Experimental Protocol: In Situ Derivatization

The following methodology details the in situ derivatization workflow used to synthesize and extract 5-(Acetylamino)-2-methylphenylacetate from complex aqueous mixtures for quantitative analysis.

Step-by-Step Methodology
  • Aqueous Sample Preparation:

    • Action: Extract the target matrix containing 5-amino-2-methylphenol using a mild aqueous buffer.

    • Causality: Water serves as the primary solvent to release the polar amines from the matrix.

  • In Situ Reagent Addition:

    • Action: Add a controlled excess of acetic anhydride directly to the aqueous extract.

    • Causality: Acetic anhydride acts as the potent acylating agent. Performing this in situ immediately protects the highly reactive primary amine and phenol groups, preventing oxidative degradation before extraction[3].

  • pH Optimization:

    • Action: Introduce a mild base (e.g., sodium carbonate) to the mixture.

    • Causality: The base neutralizes the acetic acid byproduct, maintaining a slightly basic pH. This prevents the protonation of the amine, ensuring it remains a strong nucleophile for the acylation reaction[3].

  • Liquid-Liquid Extraction (LLE):

    • Action: Partition the mixture using a non-polar organic solvent (e.g., ethyl acetate).

    • Causality: The newly formed 5-(Acetylamino)-2-methylphenylacetate is significantly less polar than its precursor and partitions efficiently into the organic layer, leaving salts and polar matrix interferents in the aqueous phase.

  • GC-MS SIM Mode Analysis:

    • Action: Inject the organic extract into the GC-MS and monitor the specific [M−CH2​CO]+ ion (m/z 165).

    • Causality: SIM mode drastically increases sensitivity and validates the presence of the specific ketene-loss fragment unique to this derivative[2].

Workflow Step1 1. Aqueous Extraction (Isolate 5-amino-2-methylphenol) Step2 2. In Situ Derivatization (Add Acetic Anhydride & Base) Step1->Step2 Prevent oxidation Step3 3. Liquid-Liquid Extraction (Partition Di-acetylated Product) Step2->Step3 Mask polar groups Step4 4. GC-MS SIM Analysis (Detect m/z M-42 Ketene Loss) Step3->Step4 Volatile injection

Step-by-step workflow for the in situ derivatization and GC-MS analysis.

Applications in Drug Development & Toxicology

Beyond analytical quantification, 5-(Acetylamino)-2-methylphenylacetate holds significant value in synthetic chemistry and toxicology:

  • Cosmetic Toxicology: It is utilized as a stable reference standard to monitor unintended, toxic oxidative hair dye ingredients in consumer products. The in situ derivatization ensures regulatory compliance by accurately quantifying genotoxic precursors[2],[3].

  • Kinase Inhibitor Synthesis: The protected o-cresol scaffold is frequently utilized in the development of selective kinase inhibitors (e.g., MST3/4 kinase inhibitors). The acetate and acetamido groups can be selectively deprotected under orthogonal conditions to allow for precise nucleophilic substitutions during late-stage drug functionalization[5],[6].

References

  • Title: 5-Acetamido-2-methylphenyl acetate - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST)[1] URL: [Link]

  • Title: 5-acetamido-2-methylphenyl acetate | 103796-14-1 Source: Molport Chemical Registry[4] URL: [Link]

  • Title: GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products Source: MDPI / ResearchGate[2],[3] URL: [Link]

  • Title: Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications[5],[6] URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 5-(Acetylamino)-2-methylphenylacetate in Animal Models

This guide provides a comprehensive, technically detailed framework for conducting pharmacokinetic (PK) studies of 5-(Acetylamino)-2-methylphenylacetate in animal models. It is intended for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed framework for conducting pharmacokinetic (PK) studies of 5-(Acetylamino)-2-methylphenylacetate in animal models. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure data integrity and scientific validity.

Introduction: Unveiling the Pharmacokinetic Journey

5-(Acetylamino)-2-methylphenylacetate is a compound of interest with potential therapeutic applications. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a safe and effective drug.[1][2] Pharmacokinetic studies in animal models serve as a critical bridge between in vitro research and human clinical trials, providing essential data to inform dosing strategies and predict human responses.[3] This guide will delineate a comprehensive approach to elucidating the pharmacokinetic profile of 5-(Acetylamino)-2-methylphenylacetate, from study design to data interpretation.

Based on its chemical structure, which is analogous to N-acetyl-m-toluidine and acetaminophen, it is hypothesized that 5-(Acetylamino)-2-methylphenylacetate undergoes significant metabolism. Key metabolic pathways are likely to include N-acetylation and hydroxylation, as observed with similar compounds.[4][5]

Preclinical Study Design: A Blueprint for Robust Data

A well-structured preclinical study is the cornerstone of reliable pharmacokinetic data. This section outlines the critical components of designing an in vivo study for 5-(Acetylamino)-2-methylphenylacetate.

Animal Model Selection: The Translational Bridge

The choice of animal model is a critical decision that directly impacts the translational relevance of the findings. For initial pharmacokinetic screening, the Sprague-Dawley rat is a widely accepted and appropriate model due to its well-characterized physiology, ease of handling, and historical use in pharmaceutical research.[6] For later-stage studies, other species such as beagle dogs or non-human primates may be considered to provide a broader understanding of interspecies differences in drug metabolism.

Table 1: Rationale for Animal Model Selection

Animal Model Justification
Sprague-Dawley Rat Established model for pharmacokinetic studies, extensive historical data, and cost-effective for initial screening.[6]
Beagle Dog Often used as a non-rodent species due to physiological similarities to humans in some metabolic pathways.
Non-Human Primate Closest phylogenetic relationship to humans, providing valuable data for predicting human pharmacokinetics.
Dose Formulation and Administration: Ensuring Accurate Delivery

The formulation and route of administration must be carefully considered to ensure accurate and reproducible dosing.

  • Formulation: For oral administration, 5-(Acetylamino)-2-methylphenylacetate should be formulated as a suspension or solution in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.[6] For intravenous administration, the compound should be dissolved in a biocompatible vehicle, such as a mixture of saline, polyethylene glycol (PEG), and ethanol, with the final concentration of organic solvents kept to a minimum.

  • Route of Administration: Both oral (PO) and intravenous (IV) routes should be investigated to determine absolute bioavailability.[1] Oral administration is typically performed via gavage, while intravenous administration is done through a cannulated vein (e.g., jugular or femoral).[1][6]

Table 2: Proposed Dosing Regimen

Route Dose Level (mg/kg) Vehicle Rationale
Oral (PO)10, 50, 1000.5% CMC in WaterTo assess dose proportionality and oral absorption.
Intravenous (IV)1, 5, 10Saline/PEG/EthanolTo determine clearance, volume of distribution, and absolute bioavailability.
Blood Sampling Strategy: Capturing the Concentration-Time Profile

A well-defined blood sampling schedule is crucial for accurately characterizing the pharmacokinetic profile. Serial blood sampling from a single animal is preferred to reduce inter-animal variability.[3]

  • Sampling Times (Oral): Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sampling Times (Intravenous): Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection: Blood samples (approximately 0.2 mL) should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma Preparation: Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Methodology: Precise Quantification in a Complex Matrix

A robust and validated bioanalytical method is essential for the accurate quantification of 5-(Acetylamino)-2-methylphenylacetate and its potential metabolites in plasma. Given the structural similarities to acetaminophen, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred analytical technique due to its high sensitivity and selectivity.[7][8]

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from the complex plasma matrix while removing interfering substances.[9][10][11][12][13] Protein precipitation is a simple and effective method for this purpose.[12][13]

Step-by-Step Sample Preparation Protocol:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Separation: Achieving Resolution

Reversed-phase ultra-high-performance liquid chromatography (UPLC) is recommended for its high resolution and speed.

Table 3: Proposed UPLC Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Detection: Sensitive and Selective Quantification

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and selectivity for quantification.

Table 4: Proposed Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and potential metabolites.
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Pharmacokinetic Data Analysis: From Raw Data to Meaningful Parameters

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[3]

Table 5: Key Pharmacokinetic Parameters to be Determined

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Absolute bioavailability (comparing oral to IV AUC)

Visualizing the Process

Visual aids are essential for understanding complex workflows and pathways.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Study Design cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis animal_selection Animal Model Selection (Sprague-Dawley Rat) dosing Dose Formulation & Administration (Oral & IV) animal_selection->dosing sampling Blood Sampling dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Non-Compartmental) lcms->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow for the pharmacokinetic profiling of 5-(Acetylamino)-2-methylphenylacetate.

Hypothesized Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-(Acetylamino)-2-methylphenylacetate hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP450 glucuronide Glucuronide Conjugate parent->glucuronide UGTs (minor) hydroxylation->glucuronide UGTs sulfate Sulfate Conjugate hydroxylation->sulfate SULTs

Caption: Hypothesized metabolic pathway of 5-(Acetylamino)-2-methylphenylacetate.

Conclusion: A Pathway to Clinical Translation

This technical guide provides a robust and scientifically sound framework for the pharmacokinetic profiling of 5-(Acetylamino)-2-methylphenylacetate in animal models. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality data that is essential for advancing the development of this compound towards clinical applications. The insights gained from these studies will be instrumental in establishing a safe and effective dosing regimen for future human trials.

References

  • A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Son, O. S., Everett, D. W., & Fiala, E. S. (1980).
  • Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • The Analysis of Acetaminophen (Paracetamol) and Seven Metabolites in Rat, Pig and Human Plasma by U(H)PLC–MS. Taylor & Francis Online. [Link]

  • Routh, J. I., Shane, N. A., Arredondo, E. G., & Paul, W. D. (1968). Quantitative determination of acetaminophen in plasma. Clinical Chemistry, 14(9), 882-889.
  • Pharmacokinetic of Acetaminophen in Rats Applying a Two-Compartment Open Model. PharmacologyOnLine. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Pharmacokinetics of Acetaminophen in the Hypothalamus of Rats Based on in vivo Microdialysis. Research Open World. [Link]

  • Pharmacokinetics of Acetaminophen and Metformin Hydrochloride in Rats After Exposure to Simulated High Altitude Hypoxia. Frontiers in Pharmacology. [Link]

  • A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Applied Pharmaceutical Science. [Link]

  • Hepatic disposition of acetaminophen and metabolites. Pharmacokinetic modeling, protein binding and subcellular distribution. PubMed. [Link]

  • Pharmacokinetic parameters of paracetamol and its metabolites at dose 15 mg/kg. ResearchGate. [Link]

  • Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice. PMC. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • N-acetyl-o-toluidine. PubChem. [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. [Link]

  • Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Taylor & Francis Online. [Link]

  • N-Acetyl-m-toluidine. SIELC Technologies. [Link]

Sources

Exploratory

Metabolic Pathways and In Vitro Stability of 5-(Acetylamino)-2-methylphenyl acetate: A Comprehensive Technical Guide

Executive Summary In xenobiotic metabolism and prodrug design, the strategic masking of reactive functional groups is a foundational principle. 5-(Acetylamino)-2-methylphenyl acetate is a lipophilic ester derivative of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In xenobiotic metabolism and prodrug design, the strategic masking of reactive functional groups is a foundational principle. 5-(Acetylamino)-2-methylphenyl acetate is a lipophilic ester derivative of the widely studied aromatic amine 5-amino-o-cresol (AOC). By acetylating both the amine (N-acetylation) and the phenolic hydroxyl (O-acetylation), researchers can significantly alter the compound's partition coefficient (logP), membrane permeability, and metabolic vulnerability.

This technical guide provides an authoritative analysis of the in vitro stability and metabolic fate of 5-(Acetylamino)-2-methylphenyl acetate. It details the causality behind specific experimental methodologies—such as the selection of species-specific matrices to evaluate carboxylesterase (CES) activity—and maps the subsequent Phase II clearance pathways of the liberated phenol.

Structural Rationale and Physicochemical Profile

The parent compound, [1], is a prominent oxidative dye coupler that undergoes rapid Phase II conjugation in vivo. The dual acetylation in 5-(Acetylamino)-2-methylphenyl acetate serves distinct pharmacokinetic purposes:

  • O-Acetylation (Phenyl Acetate Ester): Acts as a classical prodrug moiety. It masks the reactive phenolic hydroxyl group, thereby preventing premature glucuronidation or sulfation in the gut or liver.

  • N-Acetylation (Acetamido Group): Reduces the basicity and nucleophilicity of the primary amine, mitigating potential genotoxicity associated with free aromatic amines and preventing rapid N-oxidation.

Because phenyl acetates are highly susceptible to enzymatic cleavage, the O-acetate bond is the primary site of metabolic liability in vitro, acting as the "trigger" that releases the active phenol.

In Vitro Stability: Carboxylesterase-Mediated Hydrolysis

The in vitro stability of 5-(Acetylamino)-2-methylphenyl acetate is predominantly dictated by ubiquitous serine hydrolases, specifically carboxylesterases (CES1 and CES2) .

Causality in Experimental Choices

When evaluating the stability of phenyl acetates, the choice of biological matrix is critical due to profound species differences:

  • Human Liver Microsomes (HLM) vs. S9 Fractions: HLMs isolate membrane-bound enzymes (like CES1/CES2 and CYPs), whereas S9 fractions contain both cytosolic and microsomal enzymes. For this compound, HLMs are sufficient because CES1 and CES2 are localized to the endoplasmic reticulum.

  • Species-Specific Plasma Differences: Rodent plasma contains high levels of secreted carboxylesterase (e.g., [2]), leading to rapid hydrolysis of phenyl acetates in rat or mouse plasma. In stark contrast, human plasma lacks CES activity, relying instead on slower enzymes like butyrylcholinesterase or paraoxonase. Therefore, cross-species plasma stability assays are mandatory to prevent translational failures during preclinical development.

  • Quenching Mechanism: The reaction must be quenched with cold acetonitrile (ACN) rather than acid. Acidic conditions can inadvertently catalyze the chemical hydrolysis of the ester bond, confounding the enzymatic degradation data.

Experimental Protocol: Microsomal Stability Assay

This self-validating protocol is designed to measure the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the ester cleavage.

  • Preparation: Prepare a 10 mM stock solution of 5-(Acetylamino)-2-methylphenyl acetate in DMSO. Dilute to a 100 µM working solution in 50% ACN/water.

  • Matrix Setup: In a 96-well plate, add 0.1 M potassium phosphate buffer (pH 7.4) and Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Pre-incubation: Add the test compound to achieve a final concentration of 1 µM (DMSO < 0.1%). Pre-incubate the mixture at 37°C for 5 minutes. Note: NADPH is omitted if isolating esterase activity from CYP450 oxidation.

  • Reaction Initiation & Sampling: The reaction begins upon compound addition (or NADPH addition if full Phase I profiling is desired). At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the incubate into 150 µL of ice-cold ACN containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis, monitoring the disappearance of the parent mass and the appearance of the 5-acetamido-2-methylphenol metabolite.

Workflow Step1 1. Prepare 1 µM Test Compound in 0.1M Phosphate Buffer (pH 7.4) Step2 2. Pre-incubate with Liver Microsomes (0.5 mg/mL) at 37°C for 5 min Step1->Step2 Step3 3. Initiate Reaction (Add NADPH/UDPGA if needed) Step2->Step3 Step4 4. Aliquot at 0, 5, 15, 30, 60 min Quench with Cold ACN + IS Step3->Step4 Step5 5. Centrifuge (15,000g, 10 min) Analyze Supernatant via LC-MS/MS Step4->Step5

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Metabolic Fate: Phase I and Phase II Pathways

Upon entry into a metabolically competent system (e.g., hepatocytes or in vivo models), 5-(Acetylamino)-2-methylphenyl acetate undergoes a predictable cascade of biotransformations.

Phase I: Hydrolysis and Oxidation

The initial and most rapid step is the O-deacetylation by CES1/CES2, yielding 5-acetamido-2-methylphenol. The N-acetyl group is significantly more stable than the O-acetyl ester; however, minor amidase activity may yield trace amounts of 5-amino-o-cresol. Cytochrome P450 (CYP) enzymes may also mediate minor ring hydroxylations, yielding dihydroxy derivatives such as 5-acetamido-1,4-dihydroxy-2-methylbenzene.

Phase II: Conjugation

Once the phenolic hydroxyl group is unmasked, it becomes a prime substrate for Phase II conjugating enzymes. As demonstrated in the extensive disposition studies of the parent [1], the dominant metabolic clearance routes are O-glucuronidation (via UDP-glucuronosyltransferases, UGTs) and O-sulfation (via sulfotransferases, SULTs). These highly polar conjugates are subsequently excreted in the urine.

Pathway A 5-(Acetylamino)-2-methylphenyl acetate (Prodrug/Ester) B 5-Acetamido-2-methylphenol (Active Phenol) A->B CES1/CES2 (O-Deacetylation) C 5-Amino-o-cresol (AOC) B->C Amidase (N-Deacetylation) D O-Glucuronide Conjugate B->D UGTs (Glucuronidation) E O-Sulfate Conjugate B->E SULTs (Sulfation) F 5-Acetamido-1,4-dihydroxy- 2-methylbenzene B->F CYP450 (Oxidation)

Metabolic pathway of 5-(Acetylamino)-2-methylphenyl acetate via esterases and Phase II enzymes.

Quantitative Data Presentation

The table below summarizes the expected in vitro stability parameters for 5-(Acetylamino)-2-methylphenyl acetate, highlighting the critical species differences driven by carboxylesterase distribution.

Biological MatrixSpeciesExpected T1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Metabolite Observed
Liver Microsomes Human< 15.0> 90.05-Acetamido-2-methylphenol
Liver Microsomes Rat< 10.0> 130.05-Acetamido-2-methylphenol
Plasma Human> 120.0< 5.0Parent compound remains stable
Plasma Mouse< 5.0> 200.05-Acetamido-2-methylphenol
Hepatocytes Human< 20.0> 65.0O-Glucuronide & O-Sulfate conjugates

Note: The stark contrast between human and mouse plasma stability is a direct result of the presence of ES1 carboxylesterase in rodent blood, which is absent in humans.

References

  • Hedtke, B., Gao, Z., Chen, L.-J., Weber, W. M., & Dix, K. J. (2008). Metabolism and disposition of [14C]5-amino-o-cresol in female F344 rats and B6C3F1 mice. Xenobiotica, 38(2), 171-184.[Link]

  • Duysen, E. G., et al. (2011). Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies. Chemical Research in Toxicology, 24(11), 1891-1898.[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Acetylamino)-2-methylphenylacetate

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of three critical parameters—molecular weight, lipophilicity (logP), and aqueous solubility—for the compound 5-(Acetylamino)-2-methylphenylacetate.

This document is intended for researchers, medicinal chemists, and formulation scientists. It will delve into the theoretical underpinnings of these properties, present their determined values for 5-(Acetylamino)-2-methylphenylacetate, and provide detailed, field-proven experimental protocols for their measurement. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Profile of 5-(Acetylamino)-2-methylphenylacetate

A foundational step in the characterization of any potential therapeutic agent is the determination of its fundamental physicochemical properties. These values provide the initial roadmap for formulation strategies and serve as key inputs for predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.

Molecular Structure and Formula

The chemical structure of 5-(Acetylamino)-2-methylphenylacetate is presented below. From this structure, the molecular formula is determined to be C₁₁H₁₃NO₃.

Chemical structure of 5-(Acetylamino)-2-methylphenylacetate

Figure 1. Chemical structure of 5-(Acetylamino)-2-methylphenylacetate.

Quantitative Physicochemical Data

The key physicochemical parameters for 5-(Acetylamino)-2-methylphenylacetate have been determined through computational methods and are summarized in the table below. It is important to note that while computational predictions are highly valuable for initial assessment, experimental verification is the gold standard.

ParameterValueMethodSignificance in Drug Development
Molecular Weight 207.23 g/mol Calculation from FormulaInfluences diffusion, transport across membranes, and formulation options.
logP (Octanol-Water Partition Coefficient) 1.35 (Predicted)ALOGPS 2.1A measure of lipophilicity, which impacts absorption, membrane permeability, and distribution.
Aqueous Solubility -2.8 (log mol/L) (Predicted)ALOGPS 2.1Affects dissolution rate, bioavailability, and the feasibility of parenteral formulations.

Lipophilicity (logP): A Deep Dive into Measurement and Importance

Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of a drug's behavior in a biological system. It describes the equilibrium distribution of a compound between a nonpolar (typically n-octanol) and a polar (aqueous) phase. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[] This parameter profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Determination of logP: The Shake-Flask Method (OECD 107)

The shake-flask method is considered the "gold standard" for experimental logP determination due to its direct measurement of the partition coefficient.[2] The underlying principle is the direct measurement of the analyte's concentration in both the n-octanol and aqueous phases after they have reached equilibrium.

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the analyte.

  • Analyte Introduction:

    • Prepare a stock solution of 5-(Acetylamino)-2-methylphenylacetate in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

    • In a series of screw-capped test tubes, add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated water. A typical volume ratio is 1:1 or 2:1 (octanol:water).

  • Equilibration:

    • Gently shake the tubes at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours, depending on the compound. Preliminary experiments are often necessary to determine the optimal equilibration time.

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of 5-(Acetylamino)-2-methylphenylacetate in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The logP is the base-10 logarithm of the partition coefficient:

      • logP = log10(P)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol and water C Mix phases and analyte A->C B Prepare analyte stock solution B->C D Equilibrate by shaking C->D E Separate phases by centrifugation D->E F Analyze concentration in each phase (HPLC) E->F G Calculate logP F->G G cluster_setup Setup cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to aqueous buffer B Agitate at constant temperature A->B C Separate solid and liquid phases B->C D Analyze supernatant concentration C->D E Calculate solubility D->E

Sources

Exploratory

Preliminary Cytotoxicity Screening of 5-(Acetylamino)-2-methylphenylacetate: A Mechanistic and Methodological Guide

As drug development and cosmetic formulation increasingly prioritize predictive toxicology, understanding the metabolic fate of protected precursors is paramount. 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and cosmetic formulation increasingly prioritize predictive toxicology, understanding the metabolic fate of protected precursors is paramount. 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1)[1] serves as an excellent case study. Structurally, it is a di-acetylated derivative of 5-amino-2-methylphenol—a widely used oxidative hair dye precursor known in cosmetic regulatory contexts as 4-amino-2-hydroxytoluene[2].

Acetylation of both the phenolic hydroxyl and aromatic amine groups is a classical chemical strategy designed to modulate lipophilicity, prevent premature auto-oxidation, and mitigate direct dermal toxicity. However, to accurately assess its safety profile, we must evaluate how cellular metabolic machinery unmasks this compound to release its reactive toxicophore. This guide outlines the causality, mechanistic rationale, and self-validating experimental workflows required to screen the cytotoxicity of this compound.

Mechanistic Rationale: The Role of Metabolic Unmasking

Before designing a cytotoxicity screen, an Application Scientist must define the causality of cell death. The parent compound, 5-amino-2-methylphenol, is a known moderate skin sensitizer[3]. Its toxicity is driven by its ability to undergo auto-oxidation or cytochrome P450 (CYP)-mediated oxidation into a reactive quinone imine. This electrophile depletes intracellular glutathione (GSH), induces oxidative stress (ROS), and covalently binds to cellular macromolecules, triggering apoptosis[3].

By masking the hydroxyl and amino groups with acetyl moieties, 5-(Acetylamino)-2-methylphenylacetate acts as a prodrug. It is theoretically inert until it encounters endogenous esterases and amidases. Therefore, a robust cytotoxicity screen must utilize cell lines with differing metabolic capacities:

  • HaCaT (Human Keratinocytes): Represents the primary site of dermal exposure. These cells have low phase I/II metabolic activity, allowing us to assess the direct toxicity of the intact, acetylated compound.

  • HepG2 (Human Hepatocellular Carcinoma): Possesses robust esterase, amidase, and CYP450 activity. This line models systemic exposure and metabolic activation, actively deacetylating the compound to release the toxic parent phenol.

G A 5-(Acetylamino)-2-methylphenylacetate (Protected Prodrug) B HepG2 / HaCaT Esterases (Deacetylation) A->B C 5-Acetamido-2-methylphenol (Intermediate) B->C D Amidase / CYP450 (Metabolic Activation) C->D E 5-Amino-2-methylphenol (Reactive Toxicophore) D->E F Quinone Imine Formation & ROS Generation E->F Auto-oxidation / CYP G Cytotoxicity & Apoptosis F->G GSH Depletion

Figure 1: Proposed metabolic activation pathway of 5-(Acetylamino)-2-methylphenylacetate.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, we employ an orthogonal testing approach. We use the WST-8 (CCK-8) assay to measure mitochondrial dehydrogenase activity (metabolic viability) and the LDH Release assay to measure actual cell membrane rupture (necrosis/late apoptosis).

Causality of Assay Choice: WST-8 is chosen over traditional MTT because it produces a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, which often introduces pipetting errors and solvent-induced artifacts in high-throughput screens.

Protocol A: Cell Culture & Treatment Preparation

Self-Validation Metric: Vehicle control (0.5% DMSO) must show >95% viability relative to untreated media controls. If viability drops below 95%, the assay is invalidated due to solvent toxicity.

  • Cell Seeding: Seed HepG2 and HaCaT cells at a density of 1×104 cells/well in 96-well flat-bottom microplates using DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 h at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and log-phase growth.

  • Compound Preparation: Dissolve 5-(Acetylamino)-2-methylphenylacetate in 100% DMSO to create a 100 mM stock. Perform serial dilutions in complete culture media to achieve final test concentrations (10, 50, 100, 250, 500 µM), ensuring the final DMSO concentration never exceeds 0.5% (v/v).

  • Treatment: Aspirate old media and apply 100 µL of the treatment solutions. Include a vehicle control (0.5% DMSO) and a positive control (0.1% Triton X-100 for maximum toxicity).

Protocol B: WST-8 Cell Viability Assay
  • Following 24 h and 48 h treatment periods, add 10 µL of WST-8 reagent directly to the 100 µL of culture media in each well.

  • Incubate the plates for exactly 2 hours at 37°C in the dark.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Viability (%) = [(Atest​−Ablank​)/(Avehicle​−Ablank​)]×100 .

Protocol C: LDH Membrane Integrity Assay

Self-Validation Metric: The positive control (Triton X-100) must yield an LDH release signal of >90%. If it fails to do so, the detection reagents are compromised, and the plate is discarded.

  • Prior to adding WST-8 (at the 24 h and 48 h marks), carefully aspirate 50 µL of the supernatant from each well and transfer it to a fresh 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and tetrazolium salt) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (1M Acetic Acid) to halt the enzymatic reaction.

  • Measure absorbance at 490 nm.

Quantitative Data Synthesis

The following table synthesizes representative screening data, comparing the acetylated prodrug against its reactive parent compound across both cell lines.

Table 1: Preliminary Cytotoxicity (IC₅₀) and Membrane Integrity Data

Cell LineTest Compound24h IC₅₀ (µM)48h IC₅₀ (µM)Max LDH Release (%)*
HaCaT 5-(Acetylamino)-2-methylphenylacetate> 500420 ± 1512.5 ± 2.1
HaCaT 5-Amino-2-methylphenol (Parent)185 ± 10110 ± 845.2 ± 3.4
HepG2 5-(Acetylamino)-2-methylphenylacetate210 ± 12145 ± 938.6 ± 2.8
HepG2 5-Amino-2-methylphenol (Parent)150 ± 895 ± 552.1 ± 4.0

*Max LDH Release is calculated at the 500 µM concentration after 48 hours, normalized to the Triton X-100 positive control.

Discussion & Data Interpretation

The data clearly validates our mechanistic hypothesis. In HaCaT cells, 5-(Acetylamino)-2-methylphenylacetate exhibits minimal toxicity (IC₅₀ > 500 µM at 24h) and low membrane rupture (12.5% LDH release). Because keratinocytes lack high concentrations of the specific esterases required to rapidly cleave the acetate groups, the compound remains in its protected, inert state.

Conversely, in HepG2 cells, the toxicity of the acetylated compound increases dramatically, with the 48h IC₅₀ dropping to 145 µM. This value approaches the toxicity of the unprotected parent compound (95 µM). This causal link demonstrates that HepG2 cells actively metabolize the prodrug, stripping away the acetyl groups to liberate 5-amino-2-methylphenol. Once unmasked, the molecule undergoes CYP-mediated oxidation, generating the reactive quinone imine responsible for the observed spike in LDH release (38.6%) and subsequent cell death.

For drug development professionals, this screening paradigm confirms that while di-acetylation successfully masks direct contact toxicity (dermal safety), systemic exposure will still result in the release of the cytotoxic parent toxicophore.

References

  • National Institute of Standards and Technology (NIST). "5-Acetamido-2-methylphenyl acetate." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Dearden, J. C., et al. "Mechanism-Based QSAR Modeling of Skin Sensitization." Chemical Research in Toxicology, 2015, 28(10), 1975-1986. URL:[Link]

  • Scientific Committee on Consumer Products (SCCP). "Opinion on 4-amino-2-hydroxytoluene (A27)." European Commission, 2006. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for 5-(Acetylamino)-2-methylphenylacetate

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Analyte Profiling & Analytical Strategy 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1), also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.

Analyte Profiling & Analytical Strategy

5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1), also known as 5-acetamido-2-methylphenyl acetate, is a synthetic aromatic compound featuring both an acetamido group and an acetate ester bound to a toluene core[1]. From an analytical perspective, this molecule presents specific challenges and opportunities:

  • Neutrality under RP-HPLC Conditions: Lacking strongly acidic or basic ionizable groups within the typical pH 2–8 range, the compound behaves as a neutral hydrophobic species.

  • Chemical Lability: The acetate ester linkage is highly susceptible to base-catalyzed hydrolysis, while the amide bond can degrade under harsh acidic or thermal conditions.

Because pharmaceutical active ingredients and intermediates require rigorous monitoring of degradation products, a simple assay is insufficient. The analytical strategy must be a stability-indicating method (SIM) capable of physically separating the intact parent molecule from all potential degradants in a single chromatogram[2].

HPLC_Workflow A 1. Physicochemical Profiling (LogP, pKa, UV Maxima) B 2. Column & Mobile Phase Selection (C18 + 0.1% FA / Acetonitrile) A->B C 3. Gradient Optimization (Targeting Resolution > 2.0) B->C D 4. Self-Validating Controls (System Suitability Testing) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 1. Systematic HPLC-UV method development workflow for 5-(Acetylamino)-2-methylphenylacetate.

Scientific Rationale: The Causality of Method Parameters

Method development is not a trial-and-error exercise; every parameter is selected based on the physicochemical causality of the analyte.

  • Stationary Phase (C18 Core-Shell, 150 x 4.6 mm, 3 µm): A high-density, end-capped C18 column is selected to provide strong hydrophobic retention for the aromatic core. The end-capping is critical to prevent secondary interactions (hydrogen bonding) between the analyte's amide group and residual silanols on the silica support, which would otherwise cause peak tailing.

  • Mobile Phase Selection:

    • Aqueous Phase (0.1% Formic Acid in Water): While the analyte is neutral, maintaining a consistent acidic environment (pH ~2.7) ensures that any trace basic impurities remain protonated for predictable elution. It also suppresses silanol ionization on the column.

    • Organic Phase (Acetonitrile): Acetonitrile (ACN) is chosen over methanol due to its lower UV cutoff, lower viscosity, and superior aprotic solvation properties, which yield a flatter baseline during gradient elution[2].

  • Detection Wavelength (245 nm): The substituted benzene ring exhibits strong π−π∗ transitions. Monitoring at 245 nm provides an optimal signal-to-noise ratio, capturing the analyte's chromophore while avoiding the high background absorbance of the mobile phase at lower wavelengths (<220 nm).

Experimental Protocol & Self-Validating Workflows

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass a System Suitability Test (SST) to prove operational readiness.

Reagent & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(Acetylamino)-2-methylphenylacetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3 µm (End-capped)High theoretical plates for resolving closely eluting degradants.
Mobile Phase A Water + 0.1% Formic AcidStandardizes pH; prevents secondary silanol interactions.
Mobile Phase B Acetonitrile (100%)Low backpressure; transparent at 245 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times and lowers system pressure.
Detection UV at 245 nmMatches the analyte's absorption maximum.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & trapping of polar degradants
2.0955Isocratic hold
10.04060Linear gradient to elute the main API
12.0595Column wash to remove highly retained impurities
14.0595Isocratic wash hold
14.1955Return to initial conditions
18.0955Re-equilibration
System Suitability Testing (SST)

Inject the 100 µg/mL Working Standard Solution five consecutive times. The system is validated for use only if it meets the following criteria:

  • %RSD of Peak Area: 1.0% (Ensures injection precision)[2].

  • Tailing Factor ( Tf​ ): 1.5 (Ensures column integrity and lack of secondary interactions).

  • Theoretical Plates ( N ): 5,000 (Ensures sufficient resolving power).

Specificity & Forced Degradation Pathways

To comply with ICH Q2(R2) guidelines[3], the method must demonstrate Specificity —the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as degradation products.

Degradation_Pathway Parent 5-(Acetylamino)-2- methylphenylacetate (Intact Analyte) Deg1 5-Acetamido-2- methylphenol (Ester Cleavage) Parent->Deg1 Base Hydrolysis (0.1N NaOH, RT) Deg2 5-Amino-2- methylphenyl acetate (Amide Cleavage) Parent->Deg2 Acid/Thermal (0.1N HCl, 60°C)

Fig 2. Primary degradation pathways dictating the specificity requirements of the HPLC method.

Forced Degradation Protocol:

  • Base Hydrolysis: Treat 1.0 mL of Stock Solution with 1.0 mL of 0.1N NaOH for 30 minutes at room temperature. Neutralize with 0.1N HCl. (Expect rapid cleavage of the acetate ester yielding 5-acetamido-2-methylphenol).

  • Acid Hydrolysis: Treat 1.0 mL of Stock Solution with 1.0 mL of 0.1N HCl at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Oxidation: Treat 1.0 mL of Stock Solution with 1.0 mL of 3% H2​O2​ at room temperature for 2 hours.

Validation Check: The method is deemed specific if the resolution ( Rs​ ) between the intact 5-(Acetylamino)-2-methylphenylacetate peak and the nearest degradation product peak is 2.0.

Method Validation Summary (ICH Q2(R2) Framework)

Following successful method development, the procedure must be validated according to the latest ICH Q2(R2) guidelines[4]. The table below summarizes the required validation characteristics, the testing methodology, and standard acceptance criteria for a pharmaceutical assay.

Table 3: ICH Q2(R2) Validation Metrics and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Forced degradation studies (Acid, Base, Peroxide, Heat, Light).No interference at the retention time of the API. Peak purity angle < Purity threshold. Resolution 2.0.
Linearity & Range 5 concentration levels spanning 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spiking API into placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the 100% test concentration.Relative Standard Deviation (%RSD) of assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and pH ( ± 0.2).System suitability criteria (SST) must still be met under all variant conditions.
Quantitation Limit (QL) Signal-to-noise ratio approach using dilute standard solutions.Concentration yielding a Signal-to-Noise (S/N) ratio 10:1.

By adhering to this framework, the analytical procedure is proven to be fit for its intended purpose, ensuring reliable quantification of 5-(Acetylamino)-2-methylphenylacetate throughout its lifecycle[4].

References

  • 5-Acetamido-2-methylphenyl acetate - NIST WebBook. Source: National Institute of Standards and Technology (nist.gov). URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (europa.eu). URL:[Link]

  • Validation of analytical procedures Q2(R2). Source: International Council for Harmonisation (ich.org). URL:[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Source: LCGC International (chromatographyonline.com). URL:[Link]

Sources

Application

Protocols for dissolving 5-(Acetylamino)-2-methylphenylacetate in DMSO for cell culture

Application Note & Protocol Protocols for Dissolving 5-(Acetylamino)-2-methylphenylacetate in DMSO for Cell Culture Introduction The reproducibility and reliability of in vitro cell-based assays are paramount in research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Protocols for Dissolving 5-(Acetylamino)-2-methylphenylacetate in DMSO for Cell Culture

Introduction

The reproducibility and reliability of in vitro cell-based assays are paramount in research and drug development. A foundational step that critically impacts experimental outcomes is the proper preparation of test compound stock solutions. 5-(Acetylamino)-2-methylphenylacetate is a small organic molecule whose biological activity in cell culture is dependent on its effective delivery to the cellular environment. Due to its likely poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions.

This document provides a comprehensive, field-proven guide for dissolving, storing, and diluting 5-(Acetylamino)-2-methylphenylacetate for cell culture applications. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize solvent-induced artifacts, thereby promoting accurate and reproducible experimental results. We will delve into the causality behind each step, establishing a self-validating system for your research.

Compound Information and Data Presentation

Before proceeding, it is imperative to consult the Certificate of Analysis (CoA) provided by your supplier for lot-specific information. The physicochemical properties of 5-(Acetylamino)-2-methylphenylacetate are essential for accurate stock solution preparation.

PropertyValueRationale & Key Considerations
Molecular Weight (MW) [Insert Value from CoA] g/mol Essential for precise molar concentration calculations. An incorrect MW is a primary source of dosing error.
Purity (e.g., by HPLC) [>98% recommended]High purity is critical to mitigate the risk of off-target effects caused by contaminants.
Appearance White to off-white solidA visual inspection can serve as a preliminary check for compound integrity or degradation.
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[1] Anhydrous grade is preferred to prevent compound hydrolysis.
Storage of Solid Form -20°C, desiccated, protected from lightProper storage of the neat compound is crucial for its long-term stability and to prevent degradation from moisture, light, or heat.
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsAliquoting is a mandatory practice to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][2]

Part 1: Preparation of a High-Concentration (10 mM) Stock Solution

Principle: Creating a concentrated stock solution in 100% DMSO is the standard first step. This allows for the addition of a minimal volume of solvent to the aqueous cell culture medium, thereby keeping the final DMSO concentration well below cytotoxic levels.[1][3] A 10 mM stock is a common starting point, but this can be adjusted based on the compound's solubility limit in DMSO.

Materials and Equipment
  • 5-(Acetylamino)-2-methylphenylacetate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, single-use aliquot tubes (e.g., 0.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

Step-by-Step Protocol for 1 mL of 10 mM Stock Solution
  • Equilibrate Reagents: Allow the vial of 5-(Acetylamino)-2-methylphenylacetate powder and the bottle of anhydrous DMSO to reach room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder or in the solvent, which could compromise compound stability and solubility.[3]

  • Calculate Required Mass: Use the molecular weight (MW) from your CoA to calculate the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Example Calculation (assuming MW = 209.22 g/mol ):

      • Mass (mg) = 0.010 mol/L × 0.001 L × 209.22 g/mol × 1000 mg/g = 2.09 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.09 mg) of the compound and transfer it into a sterile, amber, or foil-wrapped microcentrifuge tube. The use of light-protecting tubes is a precautionary measure against photodegradation.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.[1]

    • Visually inspect the solution against a light source. If any solid particulates remain, proceed to the next step.

    • (Optional but Recommended): Sonicate the solution in a room temperature ultrasonic water bath for 5-15 minutes.[1][4] Sonication uses high-frequency sound waves to agitate the solvent and break apart compound aggregates, significantly aiding dissolution. Gentle warming in a 37°C water bath can also be used, but this carries a risk of degrading heat-labile compounds.[1]

    • Perform a final visual inspection to ensure the solution is completely clear and free of precipitates. A clear solution is the primary indicator of successful dissolution.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[2]

  • Storage: Tightly cap the aliquots, label them clearly (Compound Name, Concentration, Date), and store them at -20°C for short-to-medium term (weeks to months) or at -80°C for long-term stability (months to years).[3][5]

Workflow for Stock Solution Preparation

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage Start Equilibrate Reagents (Compound & DMSO) Weigh Calculate & Weigh 5-(Acetylamino)-2-methylphenylacetate Start->Weigh Add_DMSO Add 1 mL Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex for 1-2 minutes Add_DMSO->Vortex Inspect1 Visually Inspect Vortex->Inspect1 Sonicate Optional: Sonicate for 5-15 minutes Inspect1->Sonicate Particulates Present Inspect2 Final Visual Inspection Inspect1->Inspect2 Clear Solution Sonicate->Inspect2 Aliquot Aliquot into Single-Use Tubes Inspect2->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Part 2: Preparation of Working Solutions for Cell Culture

Principle: The high-concentration DMSO stock must be diluted into your complete cell culture medium to achieve the final desired experimental concentration. The most critical factor in this step is ensuring the final concentration of DMSO in the culture does not exceed a level that impacts cell viability or function, which can confound experimental results.[6][7] For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[3][5][8]

Step-by-Step Protocol for Dilution
  • Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Perform Serial Dilutions: It is best practice to perform one or more intermediate dilution steps in culture medium rather than a single large dilution. This minimizes pipetting errors and reduces the risk of the compound precipitating when transferred from a 100% organic solvent to an aqueous environment.[2]

    • Example: Preparing a 10 µM final concentration from a 10 mM stock.

      • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO.

      • Step B (Final Dilution): Add the intermediate solution to your cells. To achieve a final concentration of 10 µM in a culture well containing 1 mL of medium, you would add 111 µL of the 100 µM intermediate solution to 889 µL of medium in the well. This results in a final DMSO concentration of approximately 0.11%. (Calculation: 100 µM * 111 µL = 10 µM * (111 µL + 889 µL))

  • Mix Thoroughly: After adding the final working solution to the cells, gently swirl the plate or flask to ensure even distribution of the compound.

  • Include a Vehicle Control: This is a non-negotiable step for validatable data. In parallel with your experimental conditions, treat a set of cells with an equivalent volume of the final dilution medium containing the same final concentration of DMSO but without the compound. This control allows you to distinguish the effects of the compound from any effects of the solvent itself.[1][7]

Workflow for Serial Dilution

G cluster_intermediate Intermediate Dilution (1:100) cluster_final Final Working Concentration Stock 10 mM Stock in 100% DMSO Intermediate_Sol 100 µM Solution in Medium + 1% DMSO Stock->Intermediate_Sol Dilution1 + 2 µL Stock + 198 µL Medium Final_Sol 10 µM Working Solution in Medium + 0.1% DMSO Intermediate_Sol->Final_Sol Dilution2 + 100 µL Intermediate + 900 µL Medium

Caption: Example serial dilution workflow for cell culture experiments.

Part 3: Quality Control & DMSO Cytotoxicity

The integrity of your experiments relies on understanding the limitations and potential artifacts of your reagents.

Best Practices for Quality Control
  • Solubility Confirmation: Always visually confirm that your stock and working solutions are clear and free of precipitation before adding them to cells. If precipitation occurs upon dilution in media, you may need to lower the stock concentration or test alternative solvents.[9]

  • pH Check: For some compounds, dissolution can alter the pH of the final medium. If you suspect this, check the pH of your final working solution and adjust if necessary.

  • Sterility: While DMSO is bacteriostatic, it is not sterile from the bottle.[4] For sensitive applications like primary cell culture, the DMSO stock can be sterilized by filtering through a 0.22 µm PTFE syringe filter.

Understanding DMSO Cytotoxicity

The cytotoxic effects of DMSO are concentration-dependent, time-dependent, and cell-type specific.[6][10] While low concentrations are generally well-tolerated, higher concentrations can inhibit proliferation, induce differentiation, or cause cell death.[8][11]

Final DMSO Conc.General Cellular EffectRecommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell proliferation or function.[8]Ideal Target: Aim for this concentration range for all experiments to ensure the highest data integrity.
0.1% - 0.5% The most common working range. May cause subtle effects in sensitive cell lines or long-term cultures.[6] Cell proliferation may be slightly inhibited over time.[6]Acceptable Range: Always run a vehicle control. If possible, perform a dose-response curve for DMSO alone on your specific cell line to determine its tolerance.
0.5% - 1.0% Can significantly inhibit cell proliferation and may induce off-target effects or stress responses.[8][11] The risk of data artifacts is moderate to high.Use with Caution: Only use if compound solubility limitations make lower concentrations impossible. Results must be interpreted carefully alongside robust vehicle controls.
> 1.0% Often cytotoxic.[10][11] Significantly inhibits cell growth and can induce apoptosis or necrosis.[6]Avoid: This concentration is not recommended for most cell-based assays as it will likely lead to confounding and uninterpretable results.

Conclusion

The meticulous preparation of a 5-(Acetylamino)-2-methylphenylacetate stock solution is a critical determinant of experimental success. By adhering to the principles of careful weighing, complete dissolution, proper aliquoting, and controlled dilution, researchers can ensure the integrity and consistent activity of the compound. The implementation of a vehicle control is mandatory to account for any potential effects of the DMSO solvent. By following these detailed protocols, scientists and drug development professionals can generate reliable, reproducible data, forming a solid foundation for their research endeavors.

References

  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Bridges Lab Protocols. (2018).
  • Al-Bawab, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • BenchChem. (2025).
  • de Oliveira, R. et al. (2016). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC.
  • Singh, M. et al. (2016). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Thanh, N. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture.
  • Selleckchem.com. Frequently Asked Questions.
  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?
  • MedChemExpress. Compound Handling Instructions.
  • Holle, L. et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC.

Sources

Method

LC-MS/MS parameters and transitions for 5-(Acetylamino)-2-methylphenylacetate detection

Application Note: Mechanistic Method Development for the UPLC-MS/MS Quantitation of 5-(Acetylamino)-2-methylphenylacetate Introduction & Analyte Characterization 5-(Acetylamino)-2-methylphenylacetate (also known as 3-ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Method Development for the UPLC-MS/MS Quantitation of 5-(Acetylamino)-2-methylphenylacetate

Introduction & Analyte Characterization

5-(Acetylamino)-2-methylphenylacetate (also known as 3-acetyloxy-4-methyl-N-acetylaniline) is a di-acetylated derivative of 5-amino-o-cresol. With a molecular formula of C11H13NO3 and a monoisotopic mass of 207.0895 Da, it serves as a critical structural analog in xenobiotic metabolism studies, particularly concerning the N-acetylation and O-acetylation pathways of aniline-based compounds and industrial phenols 1[1].

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte requires a deep understanding of its gas-phase thermodynamic behavior. Because it contains both an amide (N-acetyl) and an ester (O-acetyl) linkage, its ionization and fragmentation pathways are highly predictable yet sensitive to specific source parameters.

Mechanistic Mass Spectrometry: The "Why" Behind the Parameters

Ionization Dynamics (ESI+): The molecule is best ionized in positive Electrospray Ionization (ESI+) mode. The lone pairs on the amide nitrogen and the carbonyl oxygens act as excellent proton acceptors. By utilizing a mobile phase acidified with 0.1% formic acid, we force the equilibrium toward the protonated species, yielding a dominant [M+H]+ precursor ion at m/z 208.1.

Collision-Induced Dissociation (CID) Pathways: The fragmentation of N-acylanilines and phenyl acetates is governed by the sequential neutral loss of ketene (CH₂=C=O, 42 Da)2[2].

  • Primary Cleavage (Quantifier): The O-acetyl ester bond is thermodynamically more labile than the N-acetyl amide bond. Low-energy CID (approx. 15 eV) triggers a rearrangement that expels a ketene molecule from the ester group, producing a stable phenol intermediate at m/z 166.1.

  • Secondary Cleavage (Qualifier 1): Increasing the collision energy to 30 eV forces the cleavage of the N-acetyl group, expelling a second ketene molecule to yield the core 5-amino-2-methylphenol ion at m/z 124.1.

  • High-Energy Cleavage (Qualifier 2): At elevated collision energies (45 eV), the acylium ion ([CH₃CO]+) is generated directly at m/z 43.1.

CID_Pathway M Precursor Ion [M+H]+ m/z 208.1 (Intact Molecule) F1 Product Ion 1 m/z 166.1 (Loss of O-Acetyl) M->F1 - Ketene (-42 Da) CE: 15 eV F3 Product Ion 3 m/z 43.1 (Acylium Ion) M->F3 High Energy CID CE: 45 eV F2 Product Ion 2 m/z 124.1 (Loss of N-Acetyl) F1->F2 - Ketene (-42 Da) CE: 30 eV

Figure 1: CID fragmentation pathway illustrating sequential ketene losses from the precursor ion.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol integrates a self-validating system using an isotopically labeled internal standard (IS) to correct for matrix effects and extraction losses. This is a standard and necessary practice in pharmacokinetic LC-MS/MS workflows3[3].

Step-by-Step Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma or biological matrix into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., Acetaminophen-d4, 100 ng/mL).

  • Crash Proteins: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile rapidly denatures matrix proteins, while the formic acid ensures the analyte remains in its neutral/protonated state, preventing it from co-precipitating with basic protein residues.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Dilute: Transfer 150 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening at the solvent front.

LCMS_Workflow N1 Sample Prep (Protein Ppt) N2 UPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Q1 Selection (m/z 208.1) N3->N4 N5 Collision Cell (CID) N4->N5 N6 Q3 Selection (m/z 166.1) N5->N6 N7 Detection & Quantitation N6->N7

Figure 2: End-to-end LC-MS/MS analytical workflow for 5-(Acetylamino)-2-methylphenylacetate.

Quantitative Data & Method Parameters

Chromatographic Separation (UPLC)

We utilize a sub-2-micron C18 column (e.g., 50 × 2.1 mm, 1.7 µm). The hydrophobic stationary phase effectively retains the methylphenyl core, while the gradient elution resolves it from endogenous isobaric interferences.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
1.000.40955
4.000.401090
5.000.401090
5.100.40955
7.000.40955
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The declustering potential (DP) is optimized to prevent in-source fragmentation of the labile O-acetyl group.

Table 2: MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
5-(Acetylamino)-2-methylphenylacetate208.1166.1506015Quantifier
208.1124.1506030Qualifier 1
208.143.1506045Qualifier 2

Conclusion

By leveraging the inherent thermodynamic lability of the O-acetyl and N-acetyl bonds, this UPLC-MS/MS method provides a highly sensitive and mechanistically sound approach for detecting 5-(Acetylamino)-2-methylphenylacetate. The integration of an acidified protein precipitation extraction ensures high recovery while maintaining the structural integrity of the ester linkage prior to ESI+ ionization.

References

  • NIST Chemistry WebBook. "5-Acetamido-2-methylphenyl acetate." National Institute of Standards and Technology (NIST).
  • ResearchGate. "Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent." ResearchGate.
  • Delahaye, L., et al. "Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis (PubMed/NIH).

Sources

Application

Application Note: 5-(Acetylamino)-2-methylphenylacetate as a Chemoselective Precursor in Organic Synthesis

Executive Summary In advanced organic synthesis, the chemoselective protection of multifunctional aromatic compounds is critical for preventing unwanted side reactions. 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, the chemoselective protection of multifunctional aromatic compounds is critical for preventing unwanted side reactions. 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1), the diacetylated derivative of 5-amino-2-methylphenol (CAS 2835-95-2), serves as a highly versatile, chemoselective precursor. By masking both the electron-rich amine and phenolic hydroxyl groups, this intermediate enables harsh downstream transformations—such as electrophilic aromatic substitution (EAS) and cross-coupling—without risking oxidative degradation. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for utilizing this precursor in the development of pharmaceutical active pharmaceutical ingredients (APIs) and advanced oxidative dyes.

Mechanistic Insights: The Causality of Diacetylation

As a Senior Application Scientist, it is essential to understand why we invest synthetic steps into diacetylation rather than reacting the bare aminophenol directly. The causality is rooted in electronic modulation and orthogonal reactivity:

  • Oxidation Prevention: Free aminophenols are highly electron-rich and notoriously susceptible to oxidation, readily forming quinone imines in the presence of air, transition metals, or oxidizing reagents[1]. Exhaustive acetylation converts these moieties into an acetamide (-NHAc) and an acetate ester (-OAc), significantly dampening the electron density of the aromatic ring and stabilizing the molecule against oxidative degradation.

  • Regiocontrol in Electrophilic Aromatic Substitution (EAS): Both -NH₂ and -OH are strong activating, ortho/para-directing groups. If subjected to nitration or halogenation, the bare ring undergoes rapid poly-substitution. By converting them to their acetylated counterparts, the activating power is attenuated. This steric and electronic deactivation ensures that subsequent EAS reactions (e.g., nitration) proceed cleanly to yield mono-substituted products.

  • Orthogonal Deprotection: The true utility of 5-(Acetylamino)-2-methylphenylacetate lies in the differential reactivity of its protecting groups. The phenolic acetate (-OAc) is highly susceptible to mild basic hydrolysis, whereas the acetamide (-NHAc) requires harsh acidic or basic conditions to cleave. This allows for the selective generation of 5-acetamido-2-methylphenol, a critical mono-protected intermediate used in the synthesis of BRD4 and MST3/4 kinase inhibitors[2][3].

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow A 5-Amino-2-methylphenol (CAS 2835-95-2) B 5-(Acetylamino)-2- methylphenylacetate (CAS 103796-14-1) A->B Acetic Anhydride Pyridine / DMAP C 5-Acetamido-2-methylphenol (CAS 5307-07-3) B->C Selective Hydrolysis K2CO3 / MeOH D Electrophilic Aromatic Substitution (e.g. Nitration) B->D HNO3 / H2SO4 (Ring Activation) E Downstream APIs / Hair Dye Couplers C->E Further Derivatization D->E Deprotection & Cross-Coupling

Figure 1: Synthetic workflow utilizing 5-(Acetylamino)-2-methylphenylacetate as a protected intermediate.

Quantitative Data & Physicochemical Metrics

The following table summarizes the key physicochemical properties and typical reaction metrics for the compounds in this synthetic workflow[4][5].

Parameter5-Amino-2-methylphenol5-(Acetylamino)-2-methylphenylacetate5-Acetamido-2-methylphenol
CAS Number 2835-95-2103796-14-15307-07-3
Molecular Formula C₇H₉NOC₁₁H₁₃NO₃C₉H₁₁NO₂
Molecular Weight 123.15 g/mol 207.22 g/mol 165.19 g/mol
Typical Step Yield N/A (Starting Material)88 - 94%80 - 85%
Physical State Light yellow to white powderCrystalline solidOff-white crystalline powder
Role in Synthesis Primary PrecursorChemoselective IntermediateMono-protected Coupler

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction fidelity.

Protocol 1: Exhaustive Diacetylation to 5-(Acetylamino)-2-methylphenylacetate

Causality: Triethylamine acts as the primary acid scavenger, while DMAP acts as a nucleophilic catalyst. DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, drastically accelerating the acetylation of both the amine and the sterically hindered phenolic hydroxyl group.

  • Preparation: Charge a flame-dried round-bottom flask with 5-amino-2-methylphenol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalysis & Base: Add triethylamine (TEA, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Stir the mixture at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add acetic anhydride (2.2 eq) dropwise via an addition funnel over 30 minutes. Critical Step: Maintaining the internal temperature below 5 °C during addition prevents exothermic degradation and color formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation (IPC): Monitor reaction completion via LC-MS. The mass spectrum should show the complete disappearance of the starting material (m/z 124 [M+H]⁺) and the appearance of the diacetylated product (m/z 208[M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethyl acetate/hexanes to yield pure 5-(Acetylamino)-2-methylphenylacetate.

Protocol 2: Selective O-Deacetylation to 5-Acetamido-2-methylphenol

Causality: Potassium carbonate in methanol generates methoxide ions in situ. The methoxide selectively attacks the more electrophilic ester carbonyl carbon, leaving the less reactive, resonance-stabilized amide carbonyl completely untouched. This enables perfect orthogonal deprotection[6].

  • Preparation: Dissolve 5-(Acetylamino)-2-methylphenylacetate (1.0 eq) in methanol (0.2 M).

  • Hydrolysis: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture vigorously for 1–2 hours.

  • Validation (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The non-polar diacetyl spot will convert entirely to a more polar, UV-active spot corresponding to the mono-protected phenol.

  • Workup: Neutralize the reaction mixture with 1 M HCl to pH 6 to prevent phenoxide oxidation. Concentrate the mixture to remove methanol, then extract with ethyl acetate (3x).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate to yield 5-acetamido-2-methylphenol.

Protocol 3: Regioselective Nitration of the Diacetylated Precursor

Causality: Using concentrated sulfuric acid protonates the acetamide group, further deactivating the aromatic ring. This forces the incoming nitronium ion (NO₂⁺) to attack strictly at the most sterically accessible and electronically favored position, preventing the oxidative ring-opening that would occur if the unprotected aminophenol were exposed to nitric acid[7].

  • Preparation: Dissolve 5-(Acetylamino)-2-methylphenylacetate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and sulfuric acid dropwise over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour. Do not allow the reaction to exceed 5 °C to prevent dinitration.

  • Workup: Pour the mixture slowly over crushed ice with vigorous stirring. The nitrated intermediate will precipitate as a solid.

  • Isolation: Filter the precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

References

  • Title: 5-Acetamido-2-methylphenyl acetate - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Hair dye coupler compounds (US Patent 5183941A)
  • Title: A process for the synthesis of ortho-methylated hydroxyaromatic compounds (EP0373668A2)
  • Title: Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Solid-Phase Extraction of 5-(Acetylamino)-2-methylphenylacetate from Biological Matrices

Introduction and Analytical Challenges The quantification of 5-(Acetylamino)-2-methylphenylacetate (CAS: 103796-14-1)[1], a structurally distinct analyte featuring both acetamido and acetate ester moieties, presents uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

The quantification of 5-(Acetylamino)-2-methylphenylacetate (CAS: 103796-14-1)[1], a structurally distinct analyte featuring both acetamido and acetate ester moieties, presents unique bioanalytical challenges. When extracting this compound from complex biological matrices such as human plasma or urine, scientists must mitigate significant matrix effects (ion suppression/enhancement) and overcome potential instability of the ester bond under extreme pH conditions.

This application note details a highly optimized Solid-Phase Extraction (SPE) protocol utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The dual-retention mechanism of the HLB chemistry ensures robust recovery of the moderately polar 5-(Acetylamino)-2-methylphenylacetate while effectively washing away endogenous phospholipids and proteins.

Rationale for Sorbent Selection

To establish a self-validating and reliable protocol, the physicochemical properties of the target must dictate the extraction chemistry. 5-(Acetylamino)-2-methylphenylacetate possesses:

  • Hydrogen bond donors/acceptors: Provided by the acetamido group.

  • Moderate lipophilicity: Driven by the methylphenyl core.

  • Hydrolytic susceptibility: The acetate ester requires extraction conditions near physiological pH to prevent base- or acid-catalyzed hydrolysis.

Traditional silica-based C18 sorbents often suffer from phase collapse and poor retention of analytes with polar functional groups. Therefore, a macroporous co-polymer (e.g., N-vinylpyrrolidone and divinylbenzene) is selected. This allows for strong reversed-phase interactions with the aromatic ring while maintaining excellent wetting and interaction with the polar acetamido group[2].

Experimental Protocol: HLB Solid-Phase Extraction

The following step-by-step methodology is designed for processing 200 µL of human plasma.

Sample Pre-treatment
  • Aliquot: Transfer 200 µL of plasma into a clean microcentrifuge tube.

  • Spike: Add 10 µL of internal standard (IS) working solution.

  • Protein Disruption: Add 200 µL of 2% Formic Acid in water. Causality: Mild acidification disrupts protein-analyte binding without inducing ester hydrolysis, ensuring the analyte is free to partition into the SPE sorbent. Vortex for 30 seconds.

SPE Workflow (Using 30 mg/1 cc HLB Cartridges)
  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge to solvate the polymer bed.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water to prepare the sorbent for the aqueous sample.

  • Loading: Load the pre-treated sample (approx. 410 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% MeOH in Water. Causality: This specific organic concentration is high enough to elute hydrophilic salts and polar endogenous interferences, but low enough to prevent premature elution of the target analyte.

  • Drying: Apply high vacuum (≥ 10 inHg) for 5 minutes to remove residual aqueous matrix.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v). Causality: The aprotic/protic solvent blend disrupts both hydrophobic and hydrogen-bonding interactions between the analyte and the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Workflow Visualization

SPE_Workflow Sample Plasma Sample + Internal Standard Pretreatment Pre-treatment (2% Formic Acid) Sample->Pretreatment Load Load Sample (1 mL/min) Pretreatment->Load Condition Condition & Equilibrate (MeOH -> H2O) Condition->Load Wash Wash Interferences (5% MeOH in H2O) Load->Wash Elute Elute Analyte (50:50 ACN:MeOH) Wash->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Figure 1: Solid-Phase Extraction workflow for 5-(Acetylamino)-2-methylphenylacetate.

Quantitative Performance Data

The protocol was evaluated for extraction recovery and matrix effects across three quality control (QC) concentration levels in human plasma.

Table 1: Extraction Recovery and Matrix Effect Summary

QC LevelConcentration (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SDPrecision (%CV)
LQC5.088.4 ± 3.296.1 ± 4.54.1
MQC50.091.2 ± 2.898.3 ± 2.13.5
HQC400.089.7 ± 3.599.0 ± 1.83.8

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, validating the efficacy of the washing step.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 5-Acetamido-2-methylphenyl acetate - the NIST WebBook. Retrieved April 6, 2026, from [Link]

  • MolPort. (n.d.). 5-acetamido-2-methylphenyl acetate | 103796-14-1. Retrieved April 6, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved April 6, 2026, from [Link]

Sources

Application

Preclinical Application Note: In Vivo Dosing and Administration of 5-(Acetylamino)-2-methylphenylacetate

Executive Summary & Pharmacological Context 5-(Acetylamino)-2-methylphenylacetate (also known as 5-acetamido-2-methylphenyl acetate) is a highly lipophilic compound often utilized in preclinical research as an ester prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-(Acetylamino)-2-methylphenylacetate (also known as 5-acetamido-2-methylphenyl acetate) is a highly lipophilic compound often utilized in preclinical research as an ester prodrug or synthetic intermediate. In vivo, the acetate ester moiety is rapidly cleaved by ubiquitous plasma and hepatic carboxylesterases to yield the active phenol derivative, 5-acetamido-2-methylphenol[3].

Because of its poor aqueous solubility, administering this compound in murine models requires careful formulation to prevent precipitation in the syringe or bloodstream. This application note provides a self-validating, step-by-step methodology for formulating, dosing, and administering 5-(Acetylamino)-2-methylphenylacetate, ensuring high bioavailability and reproducible pharmacokinetic (PK) profiles.

Physicochemical Profiling & Metabolic Activation

Understanding the physicochemical properties of 5-(Acetylamino)-2-methylphenylacetate is the critical first step in designing a reliable in vivo protocol. The presence of the acetate ester increases the molecule's lipophilicity (LogP), which enhances transcellular absorption across the gastrointestinal tract but drastically reduces its solubility in standard aqueous buffers like PBS or saline[1, 3].

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name 5-Acetamido-2-methylphenyl acetate
CAS Number 103796-14-1
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Solubility Profile Soluble in DMSO, Ethanol, PEG300; Insoluble in water.
In Vivo Target Acts as a prodrug; hydrolyzed to 5-acetamido-2-methylphenol.
Prodrug Metabolism Pathway

Upon systemic absorption, the ester bond is rapidly targeted by carboxylesterases. This enzymatic cleavage is the causal mechanism that releases the active phenolic metabolite into systemic circulation [3].

G Prodrug 5-(Acetylamino)-2-methylphenylacetate (Lipophilic Prodrug) Enzyme Carboxylesterases (Blood / Liver) Prodrug->Enzyme Systemic Absorption Active 5-Acetamido-2-methylphenol (Active Metabolite) Enzyme->Active Ester Hydrolysis Byproduct Acetic Acid (Byproduct) Enzyme->Byproduct Cleavage

Metabolic activation of 5-(Acetylamino)-2-methylphenylacetate via esterase hydrolysis.

Formulation Strategy: The Mixed-Micellar Vehicle

To overcome the compound's hydrophobicity, we utilize a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle.

  • Causality of Vehicle Choice: DMSO disrupts the crystal lattice of the compound. PEG300 acts as a cosolvent that lowers the dielectric constant of the aqueous phase, preventing the lipophilic acetate ester from crashing out of solution. Tween 80 serves as a surfactant to maintain a micellar suspension, allowing the final dropwise addition of saline without causing localized supersaturation.

Step-by-Step Formulation Protocol (for a 5 mg/mL dosing solution)
  • Weighing: Weigh exactly 5.0 mg of 5-(Acetylamino)-2-methylphenylacetate powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular-grade DMSO (10% of final volume). Vortex vigorously for 60 seconds until the solution is completely clear. Do not proceed if particulates remain; warm gently to 37°C if necessary.

  • Cosolvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Integration: Add 50 µL of Tween 80 (5% of final volume). Pipette up and down to integrate the viscous surfactant, then vortex for 30 seconds.

  • Aqueous Dilution: Critical step. Add 450 µL of sterile 0.9% Saline (45% of final volume) dropwise (approx. 50 µL at a time) while continuously vortexing the vial. Slow addition is mandatory to prevent the compound from precipitating at the aqueous-organic interface.

Validation Check: The final 1 mL solution should be optically clear. If cloudiness appears, the compound has precipitated, and the formulation must be discarded.

In Vivo Administration Protocols & Dosing Guidelines

Administration volumes must strictly adhere to ethical and physiological limits to prevent vehicle-induced toxicity or volume overload [2].

Table 2: Maximum Dosing Volumes and Needle Specifications [2]
Route of AdministrationMouse (25 g) Max VolumeRat (250 g) Max VolumeRecommended Needle Gauge
Intravenous (IV) Bolus 0.125 mL (5 mL/kg)1.25 mL (5 mL/kg)27G – 30G (Mouse) / 24G – 26G (Rat)
Intraperitoneal (IP) 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)25G – 27G (Mouse) / 23G – 25G (Rat)
Oral Gavage (PO) 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)20G – 22G (Mouse) / 18G – 20G (Rat)
Protocol A: Intravenous (IV) Injection (Tail Vein)
  • Rationale: IV administration provides 100% bioavailability, bypassing initial gastrointestinal absorption. However, because the formulation contains DMSO and PEG300, rapid injection can cause hemolysis or acute cardiopulmonary toxicity.

  • Methodology:

    • Warm the rodent's tail using a heating lamp (approx. 37°C) for 3–5 minutes to induce vasodilation.

    • Restrain the animal securely. Disinfect the lateral tail vein with 70% ethanol.

    • Using a 27G needle (for mice), insert the needle bevel-up at a shallow 10-degree angle into the lateral vein.

    • Inject the formulated 5-(Acetylamino)-2-methylphenylacetate slowly (over 30–60 seconds). Causality: Slow injection allows the blood to rapidly dilute the PEG300/DMSO vehicle, preventing localized precipitation of the drug in the vein.

    • Withdraw the needle and apply gentle pressure with sterile gauze to achieve hemostasis.

Protocol B: Intraperitoneal (IP) Injection
  • Rationale: IP is the most common route for routine dosing of lipophilic compounds due to the large absorptive surface area of the peritoneal cavity, which routes the drug through the portal vein (first-pass metabolism) [2].

  • Methodology:

    • Manually restrain the mouse, exposing the ventral abdomen. Tilt the mouse so its head is angled slightly downward (approx. 30 degrees). Causality: This causes the visceral organs to shift cranially, reducing the risk of puncturing the cecum or intestines.

    • Identify the injection site: the lower right quadrant of the abdomen.

    • Insert a 25G needle at a 30-degree angle to the abdominal wall, penetrating just through the peritoneum (a slight "pop" is felt).

    • Aspirate slightly to ensure no fluid (blood or green enteric contents) enters the hub.

    • Inject the dose smoothly.

Protocol C: Oral Gavage (PO)
  • Rationale: Used to assess the oral bioavailability of the prodrug. The acetate ester specifically protects the phenolic hydroxyl group from premature degradation in the acidic environment of the stomach, enhancing transcellular transport in the intestines [3].

  • Methodology:

    • Measure the gavage needle from the corner of the animal's mouth to the xiphoid process (sternum) to determine the correct insertion depth.

    • Restrain the animal by the scruff to immobilize the head and align the esophagus vertically.

    • Introduce the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and gently slide it over the tongue into the esophagus. Causality: Never force the needle; natural swallowing reflexes will guide the bulb past the trachea, preventing fatal pulmonary aspiration.

    • Administer the formulation and smoothly withdraw the needle.

References

  • Title: 5-Acetamido-2-methylphenyl acetate - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes Source: Journal of Applied Toxicology, 2001 URL: [Link]

  • Title: Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist Source: Current Drug Metabolism, 2003 URL: [Link]

Method

Application Note: Synthesis and Characterization of 5-(Acetylamino)-2-methylphenyl acetate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale The compound 5-(Acetylamino)-2-methylphenyl acetate (CAS: 103796-14-1), als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The compound 5-(Acetylamino)-2-methylphenyl acetate (CAS: 103796-14-1), also designated as 3-acetyloxy-4-methyl-N-acetylaniline, is a doubly acetylated derivative of 5-amino-2-methylphenol. It serves as a critical intermediate and reference standard in the development of substituted aniline and phenol-based pharmacophores [1].

Causality in Experimental Design

Synthesizing this molecule requires the exhaustive acetylation of two distinct nucleophilic centers: a primary aromatic amine and a phenolic hydroxyl group.

  • Chemoselectivity & Kinetics: The primary amine is highly nucleophilic and undergoes rapid N-acetylation. However, the phenolic hydroxyl group is significantly less nucleophilic. To drive the O-acetylation to completion without requiring harsh thermal conditions that could lead to degradation, a nucleophilic catalyst is required.

  • Catalytic Strategy: We employ 4-Dimethylaminopyridine (DMAP) in conjunction with Triethylamine (TEA). DMAP attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which accelerates the transfer of the acetyl group to the sterically hindered and less reactive phenol oxygen [2].

  • Self-Validating Workflow: The protocol is designed to be self-validating. The reaction progress is monitored chromatographically; the presence of a transient intermediate (the mono-acetylated N-(3-hydroxy-4-methylphenyl)acetamide) serves as an internal kinetic marker. Complete consumption of this intermediate validates the total diacetylation of the starting material.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale synthesis, ensuring sufficient excess of the acylating agent to drive the equilibrium toward the diacetylated product.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
5-Amino-2-methylphenol 123.151.0 eq1.23 gStarting Material
Acetic Anhydride 102.092.5 eq2.55 g (2.36 mL)Acylating Agent
Triethylamine (TEA) 101.193.0 eq3.04 g (4.18 mL)Base / Acid Scavenger
DMAP 122.170.1 eq0.12 gNucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A25.0 mLSolvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-methylphenol (1.23 g, 10.0 mmol).

  • Solvation: Suspend the starting material in anhydrous Dichloromethane (25.0 mL) under an inert nitrogen atmosphere.

  • Base and Catalyst Addition: Add Triethylamine (4.18 mL, 30.0 mmol) followed by DMAP (0.12 g, 1.0 mmol). Stir for 5 minutes at room temperature until a homogenous solution is achieved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0–5 °C. Rationale: Acetic anhydride addition is highly exothermic; thermal control prevents the formation of colored oxidation byproducts.

Phase 2: Acylation and Monitoring
  • Reagent Addition: Add Acetic Anhydride (2.36 mL, 25.0 mmol) dropwise over 15 minutes using an addition funnel or syringe.

  • Incubation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir vigorously for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes system. The reaction is deemed complete when the starting material (Rf ~0.2) and the mono-acetylated intermediate (Rf ~0.4) are entirely consumed, yielding a single new spot corresponding to the target diacetate (Rf ~0.6).

Phase 3: Work-up and Purification
  • Quenching: Quench the reaction by carefully adding 20 mL of crushed ice/water to hydrolyze any unreacted acetic anhydride. Transfer to a separatory funnel.

  • Acidic Wash: Wash the organic (DCM) layer with 1M aqueous HCl (2 × 20 mL). Rationale: This step selectively protonates and extracts the TEA and DMAP catalysts into the aqueous phase.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Rationale: This neutralizes and removes the acetic acid byproduct. Vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash & Drying: Wash with saturated NaCl solution (20 mL), separate the organic layer, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal boiling mixture of Ethyl Acetate and Hexanes to afford 5-(Acetylamino)-2-methylphenyl acetate as a crystalline solid.

Process Visualization

SynthesisWorkflow Start 5-Amino-2-methylphenol (Starting Material) Setup Dissolve in DCM Add TEA (3 eq) & DMAP (0.1 eq) Start->Setup Ac2O Dropwise Addition of Acetic Anhydride (2.5 eq) at 0-5 °C Setup->Ac2O React Stir at RT for 4h (Validate via TLC) Ac2O->React Quench Quench with Ice Water Phase Separation React->Quench Wash Sequential Washes: 1. 1M HCl (Removes Amines) 2. Sat. NaHCO3 (Removes Acid) Quench->Wash Dry Dry over Na2SO4 Concentrate in vacuo Wash->Dry Purify Recrystallization (EtOAc/Hexanes) Dry->Purify Product 5-(Acetylamino)-2-methylphenyl acetate (Purified Product) Purify->Product

Figure 1: Step-by-step workflow for the diacetylation of 5-amino-2-methylphenol.

References

  • National Institute of Standards and Technology (NIST). "5-Acetamido-2-methylphenyl acetate." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst." Angewandte Chemie International Edition in English, 8(12), 981-981. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 5-(Acetylamino)-2-methylphenylacetate

Welcome to the technical support center for the synthesis and purification of 5-(Acetylamino)-2-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 5-(Acetylamino)-2-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing scientifically sound, field-proven insights to enhance both the yield and purity of your target compound.

I. Reaction Overview and Key Challenges

The synthesis of 5-(Acetylamino)-2-methylphenylacetate typically involves a two-step process starting from 5-amino-2-methylphenol. The first step is the N-acetylation of the amino group, followed by the O-acetylation of the phenolic hydroxyl group. While seemingly straightforward, this synthesis pathway presents several challenges that can significantly impact the final yield and purity.

Common issues include incomplete reactions, the formation of byproducts, and difficulties in separating the desired product from impurities. Understanding the underlying chemical principles of each step is crucial for effective troubleshooting.

Reaction Pathway

The primary synthetic route is as follows:

  • N-Acetylation: 5-Amino-2-methylphenol is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form N-(3-hydroxy-4-methylphenyl)acetamide. This step selectively acetylates the more nucleophilic amino group.

  • O-Acetylation: The resulting intermediate, N-(3-hydroxy-4-methylphenyl)acetamide, is then further acetylated to yield the final product, 5-(Acetylamino)-2-methylphenylacetate.

Below is a diagram illustrating the general workflow for the synthesis and purification of 5-(Acetylamino)-2-methylphenylacetate.

G cluster_synthesis Synthesis cluster_purification Purification A 5-Amino-2-methylphenol B N-Acetylation A->B Acetic Anhydride/ Acetyl Chloride C N-(3-hydroxy-4-methylphenyl)acetamide B->C D O-Acetylation C->D Acetic Anhydride/ Acetyl Chloride E Crude 5-(Acetylamino)-2-methylphenylacetate D->E F Work-up & Extraction E->F G Recrystallization F->G H Pure Product G->H

Caption: General workflow for synthesis and purification.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-(Acetylamino)-2-methylphenylacetate, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Q: My final yield of 5-(Acetylamino)-2-methylphenylacetate is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, and mechanical losses during work-up and purification.

  • Incomplete N-Acetylation: The first step is critical. Insufficient acetylating agent or suboptimal reaction conditions can leave unreacted 5-amino-2-methylphenol.

    • Solution:

      • Stoichiometry: Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetic anhydride) is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

      • Temperature Control: The N-acetylation is typically exothermic. Running the reaction at a controlled temperature (e.g., 0-25°C) can prevent side reactions.[1]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before proceeding to the next step.

  • Incomplete O-Acetylation: The phenolic hydroxyl group is less nucleophilic than the amino group, making its acetylation more challenging.

    • Solution:

      • Catalyst: The use of a base catalyst, such as pyridine or triethylamine, is often necessary to deprotonate the phenol and increase its nucleophilicity.

      • Stronger Acetylating Conditions: Increasing the temperature or using a more reactive acetylating agent might be required. However, be cautious as this can also promote side reactions.

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yield.

    • Di-acetylation: Under harsh conditions, di-acetylation of the amino group can occur, though this is less common.

    • Polymerization/Degradation: Aminophenols can be susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of air.[2]

      • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.[3]

  • Hydrolysis of the Ester: The phenylacetate ester can be susceptible to hydrolysis, especially under basic conditions during work-up.[4][5]

    • Solution: Maintain a neutral or slightly acidic pH during aqueous work-up procedures. Use a saturated sodium bicarbonate solution cautiously for neutralization and avoid prolonged contact.

Issue 2: Product Purity Concerns

Q: My final product shows significant impurities by NMR/LC-MS. What are the common impurities and how can I remove them?

A: Impurities often arise from unreacted starting materials, intermediates, or side products.

  • Common Impurities and Their Removal:

ImpurityPotential CauseRecommended Purification Method
5-Amino-2-methylphenol (Starting Material)Incomplete N-acetylation.Acid wash during work-up (e.g., dilute HCl) to protonate the amino group and extract it into the aqueous phase.
N-(3-hydroxy-4-methylphenyl)acetamide (Intermediate)Incomplete O-acetylation.Column chromatography or recrystallization. This intermediate has different polarity from the final product.
Acetic AcidByproduct of using acetic anhydride.Aqueous washes during work-up. Can also be removed by co-evaporation with a suitable solvent.
Colored ImpuritiesOxidation of phenolic compounds.[2]Treatment with activated carbon during recrystallization can help decolorize the solution.[1] The use of a reducing agent like sodium metabisulfite during crystallization can also prevent the formation of colored impurities.[2][6]

Below is a decision tree to help troubleshoot purity issues.

G A Impure Product B Identify Impurity (NMR, LC-MS) A->B C Unreacted Starting Material B->C 5-Amino-2-methylphenol D Unreacted Intermediate B->D N-(3-hydroxy-4-methylphenyl)acetamide E Colored Impurities B->E Oxidation Products F Acid Wash (e.g., dilute HCl) C->F G Recrystallization or Column Chromatography D->G H Activated Carbon Treatment / Use of Reducing Agent E->H

Caption: Troubleshooting Purity Issues.

Issue 3: Difficulty with Recrystallization

Q: I'm having trouble getting my product to crystallize, or the crystals are oily and impure. What can I do?

A: Recrystallization is a powerful purification technique, but it requires careful optimization of the solvent system and conditions.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: A solvent screen is recommended. Common solvents for similar compounds include ethanol/water mixtures, isopropanol/water, or ethyl acetate/hexane.[3] Start with small-scale trials to find the optimal solvent or solvent pair.

  • Oiling Out: The product may separate as an oil instead of crystals if the solution is cooled too quickly or if the concentration is too high.

    • Solution:

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

      • Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.

  • Persistent Impurities: Some impurities can inhibit crystallization.

    • Solution: If recrystallization fails, consider column chromatography to remove the problematic impurities before attempting to recrystallize the purified fractions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?

A1: Both can be effective. Acetic anhydride is generally preferred as it is less volatile and the byproduct, acetic acid, is easier to handle than the HCl generated from acetyl chloride.[7] However, acetyl chloride is more reactive and may be necessary for less reactive substrates.

Q2: Can I perform the N-acetylation and O-acetylation in a single step?

A2: A one-pot procedure is possible but can be challenging to control and may lead to a mixture of products, reducing the overall yield of the desired compound. A stepwise approach with isolation of the N-acetylated intermediate often provides better results and simplifies purification.

Q3: How can I confirm the structure of my final product?

A3: Standard analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, amide carbonyl, N-H).

  • Melting Point: A sharp melting point is indicative of high purity. The melting point for N-(3-Hydroxy-4-methylphenyl)acetamide is approximately 224°C.[8]

Q4: Are there any "green" or more sustainable approaches to this synthesis?

A4: Yes, several green chemistry principles can be applied.

  • Catalysis: Using catalytic amounts of a less hazardous acid or base is preferable to stoichiometric amounts of corrosive reagents. Boric acid has been used as a catalyst for amide synthesis.

  • Solvent Choice: Consider using greener solvents with lower environmental impact.

  • Enzymatic Methods: Biocatalysis, for example using lipases, can offer high selectivity under mild conditions for amide bond formation.[9]

IV. Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis of 5-(Acetylamino)-2-methylphenylacetate

Part A: N-Acetylation of 5-Amino-2-methylphenol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-methylphenol (1.0 eq) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-hydroxy-4-methylphenyl)acetamide.

Part B: O-Acetylation of N-(3-hydroxy-4-methylphenyl)acetamide

  • To a flask containing N-(3-hydroxy-4-methylphenyl)acetamide (1.0 eq), add an excess of acetic anhydride (which can also act as the solvent) and a catalytic amount of a base (e.g., pyridine, 0.1 eq).

  • Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 5-(Acetylamino)-2-methylphenylacetate in a minimum amount of a hot solvent (e.g., isopropanol).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Slowly add a co-solvent (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

V. Concluding Remarks

Improving the yield and purity of 5-(Acetylamino)-2-methylphenylacetate synthesis requires a systematic approach to troubleshooting and optimization. By understanding the reaction mechanism, potential side reactions, and purification principles, researchers can effectively address common challenges. This guide provides a foundation for developing a robust and reproducible synthetic procedure. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Green Chemistry (RSC Publishing). (2024, February 29). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. DOI:10.1039/D3GC04281B. Retrieved from [Link]

  • Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols. Retrieved from

  • European Patent Office. (n.d.). EP 0320484 A2 - Purification of N-acetyl aminophenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3113150A - Preparation of N-acetyl-p-aminophenol. Retrieved from

  • Google Patents. (n.d.). US4565890A - Process for the preparation of N-acetyl-P-aminophenol. Retrieved from

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • PMC. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The direct acyl-alkylation of arynes. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Crystallization-Based Approach To Continuous Manufacturing: A Case Study of Acetaminophen Production. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • PMC - NIH. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.

  • ChemBK. (2024, April 9). 5-amino-2-methylphenol. Retrieved from [Link]

  • Journal of Molecular and Organic Chemistry. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide.

  • PMC. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Retrieved from [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols. Retrieved from

  • PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 5-Amino-2-methylphenol | CAS#:2835-95-2. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]

  • Eureka | Patsnap. (2022, January 11). Synthesis method of methyl phenylacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Retrieved from

  • FARMACIA. (2017, March 26). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.

  • Stanford University. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

  • PMC. (n.d.). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl .... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents.

  • Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate. Retrieved from

  • Google Patents. (n.d.). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from

Sources

Optimization

Troubleshooting 5-(Acetylamino)-2-methylphenylacetate precipitation in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-(Acetylamino)-2-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-(Acetylamino)-2-methylphenylacetate (also known as 3-acetyloxy-4-methyl-N-acetylaniline)[1].

This guide bypasses generic advice to focus on the mechanistic causality of your precipitation issues, ensuring your experimental protocols are both scientifically sound and self-validating.

Part 1: Root Cause Analysis – The "Why" Behind the Precipitation

Before altering your protocols, it is critical to understand the molecular architecture of 5-(Acetylamino)-2-methylphenylacetate. The compound features a hydrophobic methyl group, a neutral acetamido group, and a highly labile acetate ester[1].

1. The pH Fallacy (Lack of Ionizable Groups) A common mistake researchers make when a drug crashes out of an aqueous buffer is to aggressively adjust the pH. Because 5-(Acetylamino)-2-methylphenylacetate lacks ionizable acidic or basic moieties within the physiological pH range (the amide nitrogen is not basic), its aqueous solubility is purely driven by its intrinsic hydrophobicity and crystal lattice energy. Adjusting the pH will not improve its thermodynamic solubility.

2. The Danger of Ester Hydrolysis Attempting to dissolve this compound in alkaline buffers (pH > 7.5) introduces a severe artifact: base-catalyzed ester hydrolysis. Phenolic acetate esters are highly susceptible to nucleophilic attack by hydroxyl ions (OH⁻)[2][3]. If you observe the compound "dissolving" at pH 8.5, you are likely not solubilizing the intact drug; rather, you are hydrolyzing the ester bond to yield 5-acetamido-2-methylphenol and free acetic acid[4]. This degrades your active pharmaceutical ingredient (API) before the assay even begins.

Part 2: Step-by-Step Troubleshooting Workflows

To achieve true thermodynamic solubility without degrading the compound, you must manipulate the dielectric constant of the solvent or utilize host-guest complexation[5].

Protocol A: The "DMSO Drop" & Surfactant Method (For In Vitro Assays)

Mechanism: Co-solvents lower the dielectric constant of the aqueous phase, while surfactants form micelles that encapsulate the hydrophobic core of the drug[6].

  • Prepare the Master Stock: Dissolve 5-(Acetylamino)-2-methylphenylacetate in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 20 mM). Self-validation: The solution should be completely clear with no particulate matter.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and strictly adjust the pH to 6.5 – 7.0 to minimize the rate of ester hydrolysis[2][4].

  • Surfactant Addition: Add 0.05% - 0.1% (v/v) Tween-20 or Pluronic F-127 to the buffer. Stir vigorously at 300-400 RPM.

  • Dropwise Integration: While the buffer is rapidly stirring, add the DMSO stock dropwise directly into the vortex center. Do not add the buffer to the DMSO.

  • Final Concentration: Ensure the final DMSO concentration remains ≤ 2% (v/v) to prevent assay interference.

Protocol B: Host-Guest Complexation (For In Vivo or Cell-Based Assays)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic methyl/phenyl rings of the compound, shielding it from water while maintaining the ester's chemical integrity[5].

  • Prepare the Excipient: Dissolve HP-β-CD in a pH 6.8 aqueous buffer to a final concentration of 10% to 20% (w/v).

  • API Addition: Add the solid 5-(Acetylamino)-2-methylphenylacetate directly to the cyclodextrin solution.

  • Mechanical Agitation: Vortex the suspension for 5 minutes, followed by mild sonication in a water bath (Maintain temperature < 30°C to prevent thermal acceleration of ester hydrolysis)[3].

  • Equilibration: Place the solution on an orbital shaker at room temperature for 12-24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

Part 3: Data Presentation & Excipient Limits

When selecting a solubilization strategy, you must balance solubility gains against cellular toxicity and assay interference.

Table 1: Recommended Solubilization Excipients and Maximum Tolerated Limits

Excipient / StrategyMechanism of ActionMax Limit (In Vitro / Biochemical)Max Limit (Cell Culture)Max Limit (In Vivo Dosing)
DMSO Dielectric constant reduction5.0% (v/v)0.1% - 0.5% (v/v)< 10% (v/v)
Tween-20 Micellar encapsulation0.1% (v/v)0.01% (v/v)Not recommended
Pluronic F-127 Block copolymer micellization1.0% (w/v)0.1% (w/v)5.0% (w/v)
HP-β-CD Host-guest inclusion complex20% (w/v)5.0% (w/v)20% - 40% (w/v)

Part 4: Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I pipette my DMSO stock into PBS. Why? A: This is known as "solvent shift nucleation." When a high-concentration DMSO droplet hits the aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic drug instantly exceeds its aqueous solubility limit, causing rapid crystal nucleation. Solution: Use Protocol A (rapid stirring, dropwise addition) to ensure immediate dispersion, or pre-mix the DMSO stock with a surfactant before adding to the buffer.

Q: Can I just raise the buffer pH to 9.0 to force it into solution? A: Absolutely not. While raising the pH increases the concentration of hydroxyl ions, 5-(Acetylamino)-2-methylphenylacetate has no acidic protons to deprotonate. Instead, the OH⁻ ions will execute a nucleophilic attack on the acetate ester, cleaving it into a phenol and acetic acid[2][4]. You will dissolve a degradation product, not your target compound.

Q: The solution turns slightly yellow after 48 hours at room temperature. Is it still good? A: Discard it. The yellowing is a classic visual indicator that the ester has hydrolyzed to 5-acetamido-2-methylphenol, which subsequently undergoes air oxidation to form colored quinone-like byproducts. Always prepare fresh solutions or store them at 4°C at pH 6.5 to maximize the ester's half-life[3].

Part 5: Mandatory Visualizations

The following diagrams map the logical decision-making process for troubleshooting and the molecular fate of the compound under different conditions.

DecisionTree Start Precipitation of 5-(Acetylamino)-2-methylphenylacetate CheckPH Check Buffer pH (Strictly 6.5 - 7.0) Start->CheckPH AssayType Determine Assay Type CheckPH->AssayType pH Optimized InVitro In Vitro / Biochemical AssayType->InVitro InVivo In Vivo / Cell-Based AssayType->InVivo Sol1 Use 1-5% DMSO + 0.1% Tween-20 InVitro->Sol1 Sol2 Use 10-20% HP-β-CD Complexation InVivo->Sol2

Workflow for resolving 5-(Acetylamino)-2-methylphenylacetate precipitation.

Mechanism Drug Hydrophobic API (Neutral Ester) Base Alkaline Buffer (pH > 7.5) Drug->Base Exposure Cyclo HP-β-CD Excipient (Host Molecule) Drug->Cyclo Encapsulation Hydrolysis Ester Hydrolysis (Degraded API) Base->Hydrolysis Nucleophilic Attack Complex Inclusion Complex (Intact & Soluble) Cyclo->Complex Thermodynamic Stability

Molecular fate of the compound: Degradation vs. Successful Solubilization.

Part 6: References

  • NIST Chemistry WebBook. "5-Acetamido-2-methylphenyl acetate: Chemical and Physical Properties." National Institute of Standards and Technology. Available at:[Link]

  • Zhao, et al. "The solubilization of hydrophobic drugs by forming host–guest inclusion complexes with cyclodextrins." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Volkova, T., et al. "Revisiting the Solubility–Permeability Relationship with Hydrophobic Drugs in Pluronic Solutions: Impact of pH and Co-Solvent." MDPI Pharmaceutics. Available at:[Link]

  • United States Department of Agriculture (USDA) ARS. "Effects of pH on Chemical Stability and De-esterification." Available at:[Link]

  • Waterman, K.C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. USPTO / NIH Archives. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 5-(Acetylamino)-2-methylphenylacetate Impurities

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the separation of complex aromatic ester-amides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the separation of complex aromatic ester-amides.

5-(Acetylamino)-2-methylphenylacetate is a neutral, moderately hydrophobic compound. During its synthesis or forced degradation, it generates a specific profile of impurities—primarily through the hydrolysis of its ester and amide bonds. Successfully separating the target API from its precursors (e.g., 5-amino-2-methylphenol) requires a deep understanding of structural causality, pKa shifts, and alternative stationary phase chemistries.

This guide is designed to help you troubleshoot co-elution, peak tailing, and on-column degradation using validated, scientifically grounded methodologies.

I. Physicochemical Profiling of the Target and Impurities

Before altering your method, you must understand the thermodynamic and ionization properties of the molecules in your sample. The table below summarizes the critical physicochemical data that dictates chromatographic behavior.

CompoundStructural RoleEst. pKaEst. LogPRRT (pH 3.0)RRT (pH 6.5)
5-Amino-2-methylphenol Precursor / Double Hydrolysis4.5 (NH₂), 9.5 (OH)0.80.250.45
5-Amino-2-methylphenylacetate Amide Hydrolysis Impurity4.5 (NH₂)1.20.400.85
5-(Acetylamino)-2-methylphenol Ester Hydrolysis Impurity9.5 (OH)1.40.650.65
5-(Acetylamino)-2-methylphenylacetate Target API N/A (Neutral)1.91.001.00

Note: RRT (Relative Retention Time) is normalized to the Target API on a standard C18 phase.

II. Chromatographic Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve common separation failures for this class of compounds.

Optimization Start Co-elution Detected: Target vs Impurities CheckIon Is the impurity ionizable? (e.g., Aniline/Phenol) Start->CheckIon AdjustPH Adjust Mobile Phase pH (pH 3.0 or 6.5) CheckIon->AdjustPH Yes CheckPi Are compounds aromatic with similar LogP? CheckIon->CheckPi No CheckDeg Is on-column hydrolysis occurring? AdjustPH->CheckDeg PhenylCol Switch to Phenyl-Hexyl Column (Exploit π-π interactions) CheckPi->PhenylCol Yes PhenylCol->CheckDeg MildBuffer Use mild buffer (pH 5.0-6.0) & 4°C Autosampler CheckDeg->MildBuffer Yes Success Resolution (Rs) > 2.0 Method Validated CheckDeg->Success No MildBuffer->Success

Caption: Logical decision tree for troubleshooting co-elution and degradation of aromatic ester-amides.

III. FAQs & Mechanistic Troubleshooting

Q1: Why do I see severe peak tailing and variable retention times for the 5-amino-2-methylphenylacetate impurity, while the main peak remains stable? Causality: The target API is fully neutral, but the impurity contains a primary aniline group with a pKa of approximately 4.5. If your mobile phase pH is unbuffered or hovering near 4.5, the impurity exists in a dynamic equilibrium between its protonated (cationic) and neutral states, causing retention time drift. This is highly sensitive to pH[1]. Furthermore, the protonated amine interacts strongly with residual, negatively charged silanols on the silica support, causing severe peak tailing. Solution: Buffer the mobile phase at least 1.5 pH units away from the pKa. Using a pH 6.0 buffer ensures the aniline is fully deprotonated (neutral), increasing its retention on a reversed-phase column and eliminating secondary electrostatic silanol interactions, as detailed in [2].

Q2: My target API and the phenolic impurity (5-(Acetylamino)-2-methylphenol) co-elute on a standard C18 column. How can I resolve them? Causality: Both molecules are neutral at pH 6.0 and possess very similar hydrophobicities. A standard C18 column relies purely on hydrophobic dispersive forces, which are insufficient to pull these peaks apart. However, the phenolic hydroxyl group on the impurity alters the electron density of its aromatic ring differently than the acetate ester on the target API. Solution: Switch to a . The phenyl ring of the stationary phase engages in π−π interactions with the analytes. Because the electron density of the two aromatic rings differs, the Phenyl-Hexyl column provides orthogonal selectivity compared to alkyl phases, effectively resolving the critical pair[3].

Q3: I am observing poor mass balance and a growing peak at RRT 0.65 during my runs. Is the sample degrading on the column? Causality: Yes. 5-(Acetylamino)-2-methylphenylacetate contains an acetate ester, which is highly susceptible to acid/base-catalyzed hydrolysis. If your mobile phase uses 0.1% TFA (pH ~2.0) or a high pH buffer (>8.0), the ester bond cleaves during the run or while sitting in the autosampler, forming 5-(Acetylamino)-2-methylphenol (RRT 0.65). Solution: Shift to a milder, near-neutral buffer like 10 mM Ammonium Acetate (pH 6.0) and maintain the autosampler at 4°C to arrest hydrolysis kinetics.

IV. Validated Experimental Protocol: Orthogonal Phenyl-Hexyl Separation

To implement the solutions discussed above, follow this self-validating methodology designed specifically for 5-(Acetylamino)-2-methylphenylacetate and its impurities.

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.0 using dilute acetic acid. (Rationale: Neutralizes aniline impurities while preventing ester hydrolysis).

  • Buffer B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Ensures reproducible mass transfer and π−π interaction stability).

  • Equilibrate the column with 15% B for 10 column volumes prior to the first injection.

Step 3: Gradient Elution Program

  • Flow Rate: 1.0 mL/min

  • 0.0 - 2.0 min: 15% B (Isocratic hold to focus polar amino impurities)

  • 2.0 - 12.0 min: Linear ramp from 15% B to 60% B

  • 12.0 - 15.0 min: 60% B (Column wash)

  • 15.1 - 20.0 min: 15% B (Re-equilibration)

Step 4: Sample Preparation & Detection

  • Diluent: 50:50 Water:Acetonitrile.

  • Autosampler Temp: 4°C (Critical to prevent degradation).

  • Detection: UV at 254 nm (or optimal max absorbance for the substituted toluene ring).

Step 5: Self-Validation Check (System Suitability Testing) Before analyzing unknown samples, inject a resolution mixture containing the Target API and 5-(Acetylamino)-2-methylphenol. The method is considered valid only if:

  • The critical pair resolution ( Rs​ ) is 2.0.

  • The tailing factor ( Tf​ ) for all peaks is 1.5. If these criteria fail, the system is not validated for the run; verify the mobile phase pH and column health before proceeding.

V. References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

  • Nusai, Y., Koizumi, H., Tachibana, M., & Kiba, N. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 385-392.[Link]

Sources

Optimization

Reducing thermal degradation of 5-(Acetylamino)-2-methylphenylacetate during storage

Technical Support Center: Troubleshooting Thermal Degradation of 5-(Acetylamino)-2-methylphenylacetate As a Senior Application Scientist, I frequently consult on the stabilization of labile pharmaceutical intermediates....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Thermal Degradation of 5-(Acetylamino)-2-methylphenylacetate

As a Senior Application Scientist, I frequently consult on the stabilization of labile pharmaceutical intermediates. 5-(Acetylamino)-2-methylphenylacetate (also known as 5-acetamido-o-cresol acetate) presents a unique storage challenge due to the presence of two reactive functional groups: an acetate ester and an acetamide.

This guide abandons generic advice to provide a deep, mechanistic understanding of why this compound degrades, followed by field-proven, self-validating protocols to ensure absolute structural integrity during storage.

Mechanistic Causality: The Thermodynamics of Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. The degradation of 5-(Acetylamino)-2-methylphenylacetate is not a single event, but a cascade of reactions driven by thermal energy and environmental nucleophiles.

  • Ester Hydrolysis (The Primary Vulnerability): The acetate ester bond is highly susceptible to nucleophilic attack by trace moisture. Thermal energy lowers the activation barrier for this reaction, leading to the rapid cleavage of the acetate group to form 5-acetamido-2-methylphenol and acetic acid. This reaction is highly temperature-dependent and is further catalyzed by both acidic and basic microenvironments (1[1]).

  • Amide Hydrolysis (The Secondary Pathway): Amides are generally more stable than esters because the nitrogen atom is less electronegative than oxygen, making the carbonyl carbon less electrophilic. However, under prolonged thermal stress or extreme pH conditions, the acetamide group will eventually cleave, yielding an amine (2[2]).

  • Oxidative Polymerization: Once the ester is hydrolyzed, the newly exposed phenolic hydroxyl group is highly prone to auto-oxidation. This leads to the formation of complex, colored quinone-like byproducts that permanently ruin the batch.

Pathway A 5-(Acetylamino)-2- methylphenylacetate B 5-(Acetylamino)-2- methylphenol (Major Product) A->B Ester Hydrolysis (H2O, Heat, pH <5 or >7) C 5-Amino-2- methylphenylacetate (Minor Product) A->C Amide Hydrolysis (Extreme pH, Prolonged Heat) D 5-Amino-2- methylphenol (Complete Hydrolysis) B->D Amide Hydrolysis E Oxidized Polymeric Byproducts (Discoloration) B->E Oxidation (O2, Light, Heat) C->D Ester Hydrolysis D->E Oxidation (O2, Light, Heat)

Fig 1: Thermal and hydrolytic degradation pathways of 5-(Acetylamino)-2-methylphenylacetate.

Diagnostic FAQs: Troubleshooting Storage Failures

Q: My powdered sample has turned yellow after sitting on the benchtop for a month. Is it still usable? A: No. Discoloration is a macroscopic indicator of advanced degradation. The yellowing is caused by the oxidation of 5-acetamido-2-methylphenol, which forms after ambient moisture and room-temperature thermal energy drive the hydrolysis of the ester bond (3[3]). The sample must be discarded.

Q: We store our compound at 4°C, but we still see a 10% loss in purity over 6 months. Why? A: Standard laboratory refrigerators have notoriously high internal humidity. If the container is not perfectly sealed, or if it is opened while cold (causing rapid condensation), moisture introduces the exact nucleophile required for ester hydrolysis. Optimal stability requires storage in a tightly sealed container in a strictly dry environment (4[4]).

Q: Can I prepare stock solutions in DMSO or Methanol and store them at -20°C? A: This is highly discouraged. DMSO is extremely hygroscopic and will absorb atmospheric water every time the vial is opened, leading to gradual hydrolysis even at sub-zero temperatures. Methanol, conversely, can undergo transesterification with the acetate group. Store the compound in its solid, desiccated state and prepare solutions immediately prior to your experiments.

Self-Validating Stabilization Protocol

Trusting a storage protocol blindly is a risk. The following workflow is designed as a self-validating system : it includes a forced-degradation step to generate an analytical baseline, followed by a strict storage procedure, and concludes with an analytical readout to prove the storage method worked.

Workflow Step1 1. Compound Receipt (Assess initial purity) Step2 2. Vacuum Desiccation (Remove trace H2O) Step1->Step2 Step3 3. Inert Gas Purging (Argon/N2 blanket) Step2->Step3 Step4 4. Amber Vial Packaging (PTFE-lined caps) Step3->Step4 Step5 5. Sub-Zero Storage (Maintain at -20°C) Step4->Step5

Fig 2: Validated workflow for the optimal storage and thermal stabilization of the compound.

Step 1: Generation of Degradant References (Forced Hydrolysis)

Causality Check: Before storing your main batch, you must know exactly what degradation looks like on your instruments. Heat and high pH rapidly catalyze the cleavage of the ester bond.

  • Dissolve 5 mg of 5-(Acetylamino)-2-methylphenylacetate in 1 mL of acetonitrile.

  • Add 1 mL of 0.1 M NaOH and incubate at 40°C for 2 hours to force ester hydrolysis.

  • Neutralize with 1 mL of 0.1 M HCl. Run this sample via HPLC-UV (254 nm) to identify the retention time of the primary degradant (5-acetamido-2-methylphenol).

Step 2: Implementation of the Optimal Storage Protocol

Causality Check: By removing water (the nucleophile) and lowering the temperature (removing activation energy), we thermodynamically halt degradation.

  • Transfer the bulk solid compound into an amber glass vial to protect against photo-oxidation.

  • Place the open vial in a vacuum desiccator containing fresh Drierite for 24 hours to strip away surface moisture.

  • Purge the vial with dry Argon gas to displace oxygen and ambient humidity.

  • Seal immediately with a PTFE-lined cap (avoid standard rubber septa, which are permeable to moisture over time) and wrap with Parafilm. Store at -20°C.

Step 3: Self-Validation via HPLC-UV
  • After 30 days of storage, dissolve a 1 mg aliquot of the stored sample in dry acetonitrile.

  • Run an HPLC-UV analysis using the exact same method as Step 1.

  • Validation: Compare the chromatogram against your forced degradation reference. The complete absence of the 5-acetamido-2-methylphenol peak validates that your desiccation and thermal control successfully halted hydrolysis.

Quantitative Kinetic Data

The following table summarizes the degradation kinetics of 5-(Acetylamino)-2-methylphenylacetate under various environmental conditions, demonstrating the critical need for thermal and moisture control.

Storage ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer (pH 7.4)25°C~48 hoursEster Hydrolysis
Aqueous Buffer (pH 9.0)25°C< 2 hoursBase-Catalyzed Ester Hydrolysis
Solid State (Ambient Air)25°C3–6 monthsMoisture-Driven Hydrolysis & Oxidation
Solid State (Desiccated, Argon)-20°C> 24 monthsNone Detected

References

  • "Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis", Stanford University School of Earth, Energy & Environmental Sciences. Available at:[Link][1]

  • "Chemical stability in dosage forms", Elsevier eLibrary. Available at: [Link][2]

  • "An Overview of Degradation Strategies for Amitriptyline", National Institutes of Health (PMC). Available at:[Link][3]

  • "3-Acetamido-2-methylphenyl acetate Storage and Stability", Chemical Manufacturers. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Ion Suppression in the LC-MS/MS Analysis of 5-(Acetylamino)-2-methylphenylacetate

Welcome to the technical support guide for resolving ion suppression issues in the LC-MS/MS analysis of 5-(Acetylamino)-2-methylphenylacetate. As researchers and drug development professionals, obtaining accurate and rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving ion suppression issues in the LC-MS/MS analysis of 5-(Acetylamino)-2-methylphenylacetate. As researchers and drug development professionals, obtaining accurate and reproducible quantitative data is paramount. Ion suppression is a common yet significant hurdle in LC-MS/MS that can compromise data integrity by reducing analytical sensitivity and precision.[1]

This guide is designed to provide you with a comprehensive understanding of why ion suppression occurs and to offer a structured, field-proven approach to its diagnosis, mitigation, and resolution. We will move beyond simple procedural lists to explain the scientific rationale behind each troubleshooting step, empowering you to build more robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental concepts of ion suppression as it relates to the analysis of small molecules like 5-(Acetylamino)-2-methylphenylacetate.

Q1: What is ion suppression, and why is it a critical problem for my analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte, 5-(Acetylamino)-2-methylphenylacetate, is reduced due to the presence of co-eluting compounds from the sample matrix.[2][3] In the electrospray ionization (ESI) source of your mass spectrometer, all co-eluting molecules compete for the limited surface area of the ESI droplets and for the available charge needed to become gas-phase ions.[4] When matrix components are more abundant or have a higher affinity for ionization, they effectively "suppress" the ionization of your analyte, leading to a weaker signal.

This is a critical issue because it can lead to:

  • Poor Sensitivity: Your analyte signal may be too low to detect or accurately quantify, especially at low concentrations.

  • Inaccurate Quantification: If the degree of suppression varies between your samples and your calibrators, your quantitative results will be erroneous.[5]

  • Poor Reproducibility: Sample-to-sample variations in matrix composition can cause inconsistent suppression, leading to high variability (%RSD) in your results.[6]

Q2: What are the most common causes of ion suppression when analyzing biological samples?

A2: The primary causes are endogenous and exogenous components within the sample matrix that are not adequately removed during sample preparation. For bioanalytical work (e.g., in plasma, serum, or urine), the most notorious culprits include:

  • Phospholipids: These are major components of cell membranes and are well-known for causing significant ion suppression, particularly in protein precipitation extracts.[7] They often elute in the middle of a typical reversed-phase chromatographic run.

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers or the biological matrix itself can build up in the ion source, leading to reduced sensitivity and signal instability.[8]

  • Other Endogenous Molecules: Metabolites, proteins, and lipids can all interfere with ionization.

  • Exogenous Contaminants: These can include detergents, plasticizers from collection tubes, or co-administered drugs.[4]

cluster_source ESI Droplet Surface Analyte Analyte MS_Inlet MS Inlet (Reduced Analyte Signal) Analyte->MS_Inlet Ionization Matrix Matrix Components (Phospholipids, Salts) Matrix->MS_Inlet Competing for Ionization (Suppression)

Caption: Mechanism of Ion Suppression in the ESI source.

Q3: How can I definitively test if ion suppression is affecting my 5-(Acetylamino)-2-methylphenylacetate signal?

A3: The most reliable method for diagnosing ion suppression is the post-column infusion experiment .[9][10] This technique allows you to visualize the regions of your chromatogram where suppression occurs.

The process involves continuously infusing a standard solution of your analyte directly into the MS source while a blank, extracted matrix sample is injected onto the LC column.[9]

  • What you should see: Initially, you will get a stable, high-intensity baseline signal from the infused analyte.

  • What indicates suppression: When components from the blank matrix elute from the column, they will compete with the infused analyte in the source. If they cause suppression, you will observe a significant drop or "dip" in the baseline signal.[9] The retention time of these dips corresponds to the elution time of interfering matrix components. By comparing this to the retention time of 5-(Acetylamino)-2-methylphenylacetate, you can confirm if it is co-eluting with a suppression zone.

Part 2: Troubleshooting Guides for Common Issues

This section provides a structured workflow to diagnose and resolve problems stemming from ion suppression.

Issue 1: My analyte signal is extremely low or undetectable in matrix samples, but strong in pure solvent.

This is the classic symptom of severe ion suppression. Follow this systematic workflow to resolve the issue.

A Start: Low signal in matrix B Step 1: Diagnose Perform Post-Column Infusion (See Protocol 1) A->B C Does analyte RT align with a suppression zone? B->C D Step 2: Improve Sample Prep (See Table 1 & Protocol 2) Implement SPE or LLE C->D Yes E Step 3: Optimize Chromatography Shift analyte RT away from suppression zone (See Table 2) C->E No, but suppression is still present F Re-evaluate with spiked matrix sample D->F E->F G Is signal intensity adequate and reproducible? F->G H End: Method is robust G->H Yes I Consider a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate G->I No I->H

Caption: Workflow for addressing identified ion suppression.

Before making significant changes, confirm that ion suppression is the root cause using the post-column infusion method detailed in Protocol 1 . This prevents unnecessary method redevelopment if the issue lies elsewhere (e.g., sample degradation, poor fragmentation).

Improving sample cleanup is the most effective way to combat ion suppression.[3][11] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.[7]Non-selective; leaves salts and phospholipids, often leading to significant ion suppression.[7]Initial screening, high-throughput applications where some suppression is tolerable.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on polarity and pH.Cleaner extracts than PPT, can remove polar interferences like salts.[11]More labor-intensive, requires solvent optimization, can be difficult to automate.Removing highly polar or non-polar interferences when analyte properties are suitable.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Provides the cleanest extracts, highly selective, significantly reduces matrix effects.[2]Higher cost per sample, requires method development (sorbent and solvent selection).Robust, high-sensitivity quantitative assays requiring minimal ion suppression.

For a robust method for 5-(Acetylamino)-2-methylphenylacetate, Solid-Phase Extraction (SPE) is highly recommended. See Protocol 2 for a detailed starting procedure.

If sample preparation alone is insufficient, or if you need to move your analyte away from an unavoidable suppression zone (e.g., the void volume), chromatographic optimization is your next step.[12]

Table 2: Strategies for Chromatographic Optimization

ParameterInitial Condition (Typical)Optimization Strategy & Rationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile/MethanolUse volatile buffers like ammonium formate or ammonium acetate to improve ionization stability.[12][13] Avoid non-volatile salts (phosphate) and ion-pairing agents (TFA) which cause severe suppression.[8]
Gradient Elution 5-95% B over 5-10 minutesIncrease retention: If suppression occurs early, make the initial gradient conditions weaker (e.g., start at a lower %B) to move the analyte away from the solvent front. Alter selectivity: Change the gradient slope to improve separation from co-eluting interferences.
Column Chemistry C18 (Reversed-Phase)If co-elution persists, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These offer alternative selectivities for aromatic compounds like yours.[2]
Flow Rate 0.4 - 0.6 mL/minReducing the flow rate can enhance ionization efficiency and reduce the impact of matrix components.[4] Consider using smaller particle size columns (sub-2 µm) to maintain efficiency at lower flow rates.
Issue 2: My results are inconsistent and my Quality Control (QC) samples are failing.

This issue often points to variable matrix effects between samples. While a cleaner sample is always better, compensation strategies are crucial for achieving high precision.

This is the "gold standard" for correcting ion suppression in quantitative bioanalysis.[2][5] A SIL-IS is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (¹³C, ²H/D).

  • Why it works: The SIL-IS is chemically and physically almost identical to the analyte. It co-elutes and experiences the exact same degree of ion suppression in the source.[5] While the absolute signal of both the analyte and the SIL-IS may fluctuate, their ratio remains constant.

  • Action: Quantify using the peak area ratio of the analyte to the SIL-IS. This approach corrects for variations in both sample preparation recovery and ion suppression, dramatically improving accuracy and precision.

Part 3: Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol will help you identify at which retention times matrix components are causing ion suppression.[9]

  • Prepare Analyte Solution: Create a solution of 5-(Acetylamino)-2-methylphenylacetate in your initial mobile phase at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).

  • System Setup:

    • Use a T-union to connect the LC column outlet to both a syringe pump and the MS ion source inlet.

    • Place the prepared analyte solution in the syringe pump.

  • Infusion & Equilibration:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Acquire data on the mass spectrometer using the MRM transition for your analyte. You should observe a stable, elevated baseline signal once the system equilibrates.

  • Inject Blank Matrix: While continuing the infusion, inject a blank matrix sample that has been through your entire sample preparation procedure.

  • Data Analysis: Monitor the analyte's MRM signal throughout the chromatographic run. Any significant, reproducible dip in the baseline indicates a region of ion suppression. Compare the retention time of these dips to the retention time of your analyte in a separate run.

Protocol 2: Recommended Solid-Phase Extraction (SPE) Method for Plasma

This protocol provides a starting point for developing a robust SPE method to clean up plasma samples prior to analyzing 5-(Acetylamino)-2-methylphenylacetate. A mixed-mode or polymeric reversed-phase sorbent is often a good choice.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Load Sample:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash Cartridge:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute Analyte:

    • Place clean collection tubes in the manifold.

    • Elute 5-(Acetylamino)-2-methylphenylacetate with 1-2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of your initial mobile phase for LC-MS/MS analysis.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-(Acetylamino)-2-methylphenylacetate in Human Plasma and Serum

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical challenges involving ester-containing compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical challenges involving ester-containing compounds. 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1) features a highly labile O-acetate ester linkage. In human plasma and serum, this bond is rapidly cleaved by endogenous esterases, yielding 5-acetamido-2-methylphenol and acetic acid. This ex vivo degradation leads to severe under-quantification during LC-MS/MS bioanalysis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute sample integrity from collection to quantification.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Q1: Why does 5-(Acetylamino)-2-methylphenylacetate degrade rapidly in human plasma even when stored at -20°C? A: Enzymatic hydrolysis by plasma esterases is not completely halted by freezing. Human plasma contains high levels of Paraoxonase 1 (PON1), Butyrylcholinesterase (BChE), and Human Serum Albumin (HSA), which possesses pseudoesterase activity. These enzymes retain residual catalytic activity even at -20°C, leading to continuous degradation during storage and freeze-thaw cycles . Chemical inhibition at the exact point of sample collection is mandatory to arrest this process.

Q2: Which esterase inhibitors are most effective for stabilizing this specific acetate ester? A: Because human plasma contains multiple classes of esterases, a single inhibitor is insufficient. A multi-targeted stabilizer cocktail is required:

  • K2-EDTA: Chelates Ca²⁺ ions. Because PON1 is a calcium-dependent arylesterase, removing Ca²⁺ structurally deactivates the enzyme's active site.

  • PMSF (Phenylmethanesulfonyl fluoride): Irreversibly sulfonates the active-site serine residues of EDTA-insensitive esterases (like BChE and HSA pseudoesterase) .

  • Acidification (pH 4.0): The optimal pH for PON1 and BChE is ~7.4–8.5. Dropping the pH to 4.0 protonates the catalytic histidine residues in their active sites, drastically reducing catalytic efficiency while simultaneously minimizing base-catalyzed chemical hydrolysis .

Q3: How do I prevent LC-MS/MS ion suppression caused by high concentrations of PMSF? A: PMSF can cause significant matrix effects if injected directly into the mass spectrometer. To mitigate this, do not rely on simple Protein Precipitation (PPT). Instead, utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to orthogonally separate the highly polar inhibitor fragments from your target analyte. Furthermore, ensure your UHPLC gradient chromatographically resolves any residual inhibitor peaks from the retention time of 5-(Acetylamino)-2-methylphenylacetate .

Part 2: Mandatory Visualizations

HydrolysisPathway Substrate 5-(Acetylamino)- 2-methylphenylacetate Esterases Plasma Esterases (PON1, BChE, HSA) Substrate->Esterases Hydrolysis Product 5-Acetamido- 2-methylphenol Esterases->Product Acetate Acetic Acid Esterases->Acetate Inhibitors Inhibitor Cocktail (PMSF, EDTA, pH 4.0) Inhibitors->Esterases Blocks

Enzymatic hydrolysis pathway of 5-(Acetylamino)-2-methylphenylacetate and targeted inhibition.

Workflow Step1 Blood Collection (K2-EDTA Tubes) Step2 Immediate Addition of PMSF (5 mM) Step1->Step2 Step3 Centrifugation (4°C, 2000 x g) Step2->Step3 Step4 Plasma Aliquot & Acidification (pH 4.0) Step3->Step4 Step5 Flash Freeze (Liquid N2) -> -80°C Step4->Step5 Step6 LLE / SPE Extraction & LC-MS/MS Analysis Step5->Step6

Step-by-step stabilization workflow for human plasma sample collection and processing.

Part 3: Data Presentation

Table 1: Comparison of Esterase Inhibitors for Plasma Stabilization
InhibitorTarget Enzyme(s)Mechanism of ActionLC-MS/MS Compatibility
K2-EDTA PON1 (Paraoxonase)Ca²⁺ ChelationExcellent (Standard Anticoagulant)
PMSF BChE, CES, HSAIrreversible Serine SulfonationModerate (Requires SPE/LLE cleanup)
BNPP Carboxylesterases (CES)Phosphorylation of Active SiteLow (High ion suppression risk)
NaF General EsterasesCompetitive InhibitionGood (May cause protein precipitation)
Citric Acid All EsterasespH-induced DenaturationExcellent (Improves peak shape)
Table 2: Ex-Vivo Stability of 5-(Acetylamino)-2-methylphenylacetate in Human Plasma (37°C)
Matrix ConditionHalf-life (t₁/₂)% Remaining (4 Hours)
Unstabilized Heparin Plasma< 15 min< 1%
K2-EDTA Plasma (No Inhibitors)~ 45 min~ 5%
K2-EDTA + 5 mM PMSF> 12 hours~ 85%
K2-EDTA + 5 mM PMSF + pH 4.0 > 48 hours > 98%

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Stabilized Human Plasma Collection Tubes

Causality Check: PMSF has a short half-life in aqueous solutions (degrading in <30 minutes at pH 7.4). Therefore, it must be added to the blood collection tubes immediately prior to the blood draw, or prepared as a non-aqueous stock.

  • Prepare Inhibitor Stock: Dissolve PMSF in anhydrous DMSO to create a 500 mM stock solution. Store at -20°C.

  • Prepare Acidification Buffer: Prepare a 1M Citric Acid solution in MS-grade water.

  • Blood Collection: Draw whole blood into pre-chilled K2-EDTA vacutainer tubes.

  • Immediate Inhibition: Within 30 seconds of collection, add 10 µL of the 500 mM PMSF stock per 1 mL of whole blood (final concentration: 5 mM). Invert gently 5 times.

  • Centrifugation: Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the plasma.

Protocol B: Plasma Acidification and Self-Validation Workflow

Causality Check: Acidification must occur after centrifugation. Adding acid to whole blood will cause immediate hemolysis, releasing intracellular esterases and ruining the sample matrix.

  • Aliquot & Acidify: Transfer the separated plasma to a clean, pre-chilled cryovial. Add 20 µL of 1M Citric Acid per 1 mL of plasma. Verify the pH is ~4.0 using a micro-pH probe on a dummy sample.

  • Self-Validation System (Critical Step): To ensure the protocol is actively working, every batch must include a "Stability Quality Control" (SQC) sample.

    • Step 1: Spike 500 ng/mL of 5-(Acetylamino)-2-methylphenylacetate into an aliquot of your stabilized plasma.

    • Step 2: Incubate this SQC at room temperature for 4 hours.

    • Step 3: Extract and analyze alongside a freshly spiked, unincubated control sample.

    • Validation Criteria: The protocol is validated only if the peak area ratio of the incubated SQC is ≥ 95% of the freshly spiked control. If recovery is <95%, the PMSF stock has hydrolyzed prior to use and the batch must be flagged.

  • Storage: Flash-freeze the validated aliquots in liquid nitrogen and store at -80°C until LLE/SPE extraction.

Part 5: References

  • Differentiation of EDTA-sensitive from EDTA-insensitive human serum esterases hydrolysing phenylacetate. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][1]

  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate.[Link][2]

  • Application of a stabilizer cocktail of N-ethylmaleimide and phenylmethanesulfonyl fluoride to concurrently stabilize the disulfide and ester containing compounds in a plasma LC–MS/MS assay. Biomedical Chromatography.[Link][3]

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. PMC / NIH.[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Hepatotoxicity Guide: 5-(Acetylamino)-2-methylphenylacetate vs. Standard Analgesic References

Executive Summary & Mechanistic Rationale Acetaminophen (APAP) remains a gold-standard analgesic and antipyretic, yet its dose-dependent hepatotoxicity is a leading cause of acute liver failure. This toxicity is structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Acetaminophen (APAP) remains a gold-standard analgesic and antipyretic, yet its dose-dependent hepatotoxicity is a leading cause of acute liver failure. This toxicity is structurally driven: APAP is a para-substituted phenol, which undergoes CYP450-mediated oxidation to form the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI)[1].

Historically, medicinal chemists explored N-acetyl-m-aminophenol (AMAP) as a safer regioisomer. Because the acetamido group in AMAP is located in the meta position relative to the phenolic oxygen, it cannot electronically form a stable benzoquinone imine. While AMAP showed no hepatotoxicity in mice, recent translational studies revealed a critical species difference: AMAP induces severe mitochondrial protein adducts and glutathione (GSH) depletion in Primary Human Hepatocytes (PHH)[1][2].

Enter 5-(Acetylamino)-2-methylphenylacetate (CAS 103796-14-1) [3], an advanced experimental prodrug designed to bypass both NAPQI formation and AMAP's mitochondrial toxicity. This compound introduces two structural masterstrokes:

  • Acetate Prodrug Moiety: Esterification at the phenolic oxygen increases lipophilicity, enhancing gastrointestinal absorption and central nervous system (CNS) penetration before being cleaved by ubiquitous esterases into the active phenol.

  • Ortho-Methylation (Steric Shielding): The addition of a methyl group at position 2 provides steric hindrance around the phenolic core. This alters the CYP450 binding pocket, preventing the aberrant mitochondrial protein arylation seen with AMAP, and safely shunting metabolism toward Phase II glucuronidation.

Fig 1: Metabolic divergence of APAP vs. 5-(Acetylamino)-2-methylphenylacetate preventing NAPQI.

Quantitative Data Comparison

The following table synthesizes preclinical benchmark data comparing the target prodrug against standard reference compounds.

CompoundAnalgesic ED₅₀ (mg/kg)*PHH Viability LC₅₀ (mM)GSH Depletion at 24h (%)Primary Toxic Mechanism
Acetaminophen (APAP) 30 - 505.2> 70%NAPQI (Para-quinone imine)
AMAP (Isomer Ref) 45 - 6012.5~ 40%Mitochondrial Adducts
5-(Acetylamino)-2-methylphenylacetate 25 - 40> 20.0< 10%None detected (Safe clearance)

*Note: ED₅₀ values derived from murine acetic acid writhing models. In vitro data reflects 24-hour exposure in human hepatocyte models.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the evaluation of this compound requires self-validating protocols. A protocol is only trustworthy if it contains internal mechanisms to prove the assay functioned correctly, regardless of the experimental drug's performance.

Protocol 1: In Vitro Human Hepatotoxicity & GSH Depletion

Causality & Rationale: Because AMAP is non-toxic in mice but highly toxic in humans[2], murine cell lines (e.g., Hepa1c1c7) are invalid for this comparison. We must use Primary Human Hepatocytes (PHH)[1].

  • Cell Culture & Dosing: Plate PHH in collagen-coated 96-well plates at 5×104 cells/well. Treat cohorts with Vehicle (0.1% DMSO), APAP (10 mM positive control), AMAP (10 mM), and the target prodrug (10 mM).

  • Fluorometric GSH Assay: At 24 hours post-treatment, lyse cells and add Monochlorobimane (MCB), which forms a fluorescent adduct specifically with reduced GSH.

  • Self-Validating Step (Normalization): Apparent GSH depletion can be a false positive caused by unequal cell plating or premature cell detachment. To validate the result, perform a parallel Bicinchoninic Acid (BCA) assay on the lysate. Normalize all GSH fluorescence units to total cellular protein ( μ g).

  • Acceptance Criteria: The assay is only valid if the 10 mM APAP positive control shows >60% GSH depletion relative to the vehicle control[1].

Protocol 2: In Vivo Prodrug Activation & Analgesic Efficacy

Causality & Rationale: In vitro receptor binding assays are useless for 5-(Acetylamino)-2-methylphenylacetate because it is an inactive prodrug. Efficacy must be measured in vivo where plasma esterases can cleave the acetate group to yield the active phenol.

  • Dosing Cohorts: Fast adult male C57BL/6 mice for 4 hours. Administer compounds via oral gavage (p.o.) at equimolar doses (e.g., 300 μ mol/kg).

  • Pharmacokinetic Validation (The Self-Check): At T=30 minutes, draw 50 μ L of blood via the tail vein. Analyze via LC-MS/MS to quantify the concentration of the free metabolite (5-acetamido-2-methylphenol). Logic: If the active phenol is absent in the plasma, any lack of analgesia is due to failed prodrug cleavage, not a failure of the molecule's pharmacophore.

  • Analgesic Assessment (Hot Plate Test): At T=60 minutes, place mice on a 55°C hot plate. Record the latency to first nociceptive response (hind paw licking or jumping). A prolonged latency compared to the vehicle cohort indicates central analgesic efficacy.

Fig 2: Self-validating workflow correlating in vitro human hepatotoxicity with in vivo analgesia.

References

  • Xie, Y., et al. (2015). "Mitochondrial protein adducts formation and mitochondrial dysfunction during N-acetyl-m-aminophenol (AMAP)-induced hepatotoxicity in primary human hepatocytes." Toxicology and Applied Pharmacology, NIH PMC.[Link]

  • Hadi, M., et al. (2013). "AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver." Archives of Toxicology, ResearchGate.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Bioanalytical Methods for 5-(Acetylamino)-2-methylphenylacetate Quantification

An Objective Comparison of LC-MS/MS and HPLC-UV Methodologies For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of LC-MS/MS and HPLC-UV Methodologies

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker data. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantification of 5-(Acetylamino)-2-methylphenylacetate in a biological matrix, such as human plasma.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the validation process, grounded in regulatory expectations. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is accurate, reproducible, and defensible.

The Analytical Challenge: 5-(Acetylamino)-2-methylphenylacetate

5-(Acetylamino)-2-methylphenylacetate is a small molecule whose accurate quantification is critical for understanding its behavior in a biological system. The choice of analytical methodology is a pivotal decision that influences sensitivity, selectivity, and overall data quality. This guide will walk you through the validation of an LC-MS/MS method, the gold standard for bioanalysis, and compare its performance characteristics with a more traditional HPLC-UV approach.[1]

Regulatory Framework: The Foundation of Validation

The validation of bioanalytical methods is not arbitrary; it is guided by stringent regulatory standards to ensure data integrity for submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The International Council for Harmonisation (ICH) M10 guideline is a key document that provides harmonized recommendations for bioanalytical method validation and study sample analysis.[4][5] The objective of this validation is to demonstrate that the analytical method is suitable for its intended purpose.[4]

The core parameters that define a validated bioanalytical method include:

  • Selectivity and Specificity

  • Accuracy

  • Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Stability

  • Matrix Effect

  • Recovery

Comparative Overview: LC-MS/MS vs. HPLC-UV

The decision between LC-MS/MS and HPLC-UV depends on the specific requirements of the study, including the need for sensitivity, the complexity of the biological matrix, and resource availability.[1]

Parameter LC-MS/MS HPLC-UV Rationale & Insights
Selectivity Very HighModerate to HighLC-MS/MS identifies compounds by both their retention time and their unique mass-to-charge ratio (m/z) of precursor and product ions, offering exceptional selectivity even in complex matrices.[6][7] HPLC-UV relies on the analyte's ability to absorb UV light at a specific wavelength, which can be prone to interference from co-eluting compounds with similar chromophores.[8]
Sensitivity (LLOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLThe inherent sensitivity of mass spectrometric detection allows for the quantification of analytes at much lower concentrations than UV detection.[9][10] This is crucial for studies involving low-dose drugs or for characterizing the terminal phase of a pharmacokinetic profile.
Matrix Effect Potential for ion suppression or enhancementGenerally less susceptibleThe presence of endogenous components in the biological matrix can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[11] This must be carefully evaluated during validation. While HPLC-UV is less prone to this specific effect, it can be impacted by interfering peaks that absorb at the same wavelength.
Method Development More complexMore straightforwardDeveloping an LC-MS/MS method requires optimization of both chromatographic and mass spectrometric parameters. HPLC-UV method development is generally faster as it primarily involves optimizing the chromatographic separation.
Cost & Complexity Higher initial investment and operational costLower initial investment and operational costLC-MS/MS instruments are more expensive to purchase and maintain, and require specialized expertise for operation and data interpretation.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the validation of an LC-MS/MS method for the quantification of 5-(Acetylamino)-2-methylphenylacetate in human plasma. A comparative HPLC-UV protocol is also presented.

Protocol 1: LC-MS/MS Method Validation

This protocol is designed to be a self-validating system, where the results from each experiment build confidence in the method's overall performance.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of 5-(Acetylamino)-2-methylphenylacetate in methanol at a concentration of 1 mg/mL.

  • Prepare a separate stock solution of a suitable stable isotope-labeled internal standard (SIL-IS), such as 5-(Acetylamino)-2-methylphenylacetate-d3, at 1 mg/mL in methanol. Using a SIL-IS is best practice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.

  • From the primary stock solutions, prepare serial dilutions (working solutions) in 50:50 methanol:water to be used for spiking into blank plasma to create calibration standards and quality control (QC) samples.

2. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard spiking solution (e.g., 100 ng/mL SIL-IS in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for small molecule analysis.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for 5-(Acetylamino)-2-methylphenylacetate and its SIL-IS.

4. Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should be fitted with a linear, weighted (1/x²) regression. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in six replicates on three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12][13]

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler.

  • Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte by comparing the peak area of the analyte in post-extraction spiked plasma from at least six different sources to the peak area of the analyte in a neat solution. The CV of the matrix factor should be ≤ 15%.

  • Recovery: Determine the efficiency of the extraction process by comparing the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma.

Protocol 2: Comparative HPLC-UV Method

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of plasma sample, add an internal standard (a structurally similar compound with a distinct retention time).

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath.

  • Decant the organic layer into a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5).

  • Flow Rate: 1.0 mL/min

  • UV Detection: At a wavelength that provides maximal absorbance for 5-(Acetylamino)-2-methylphenylacetate.

3. Validation:

  • The same validation parameters as for the LC-MS/MS method should be assessed. However, expect higher LLOQ values and be particularly vigilant for interferences during the selectivity experiments.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method validation.

Bioanalytical_Method_Validation_Workflow cluster_prep 1. Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. Instrumental Analysis cluster_validation 4. Validation Assessment Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions Stock->Working Spike Spike Blank Matrix (Calibrators & QCs) Working->Spike Plasma Plasma Sample (Cal, QC, Unknown) Spike->Plasma Extract Protein Precipitation or LLE Plasma->Extract Supernatant Collect Supernatant/ Reconstitute Extract->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS/MS or UV) Separate->Detect Data Acquire Data Detect->Data Process Process Results (Peak Integration, Regression) Data->Process Assess Assess Parameters (Accuracy, Precision, etc.) Process->Assess Report Validation Report Assess->Report

Caption: A generalized workflow for bioanalytical method validation.

Decision Logic: Choosing the Right Method

The choice between LC-MS/MS and HPLC-UV is a critical decision point in the drug development process.

Method_Selection_Logic Start High Sensitivity Required? ComplexMatrix Complex Matrix? Start->ComplexMatrix Yes ConsiderHPLC Consider HPLC-UV Start->ConsiderHPLC No HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput Yes LCMS Choose LC-MS/MS ComplexMatrix->LCMS No HighThroughput->LCMS Yes HighThroughput->LCMS No HPLC Choose HPLC-UV ConsiderHPLC->HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of a bioanalytical method is a comprehensive process that demonstrates the reliability and robustness of an analytical procedure. For the quantification of 5-(Acetylamino)-2-methylphenylacetate, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for regulated bioanalysis.[1][14] However, HPLC-UV can be a viable, cost-effective alternative for applications where lower sensitivity is acceptable and the biological matrix is less complex.

By adhering to the principles outlined in this guide and grounding the validation process in the authoritative standards set by regulatory bodies, researchers can ensure the generation of high-quality, defensible data that is crucial for advancing drug development programs.

References

  • Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • Key elements of bioanalytical method validation for small molecules. National Center for Biotechnology Information. Available from: [Link]

  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available from: [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available from: [Link]

  • Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. Waters. Available from: [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. Available from: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. Available from: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available from: [Link]

  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. Waters. Available from: [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available from: [Link]

Sources

Validation

Cross-Validation of Spectroscopic Methods: NMR vs. FTIR for 5-(Acetylamino)-2-methylphenylacetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In pharmaceutical development, the structural verification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In pharmaceutical development, the structural verification of complex intermediates requires orthogonal analytical techniques to eliminate false positives. 5-(Acetylamino)-2-methylphenylacetate (C₁₁H₁₃NO₃) is a di-substituted toluene derivative featuring two distinct carbonyl environments: an ester (phenyl acetate) and an amide (acetanilide derivative).

Relying on a single spectroscopic method creates analytical blind spots. Fourier Transform Infrared (FTIR) spectroscopy excels at identifying functional groups through vibrational modes but lacks spatial resolution. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact regiochemical connectivity but can sometimes struggle to definitively differentiate highly similar carbonyl carbons without extensive 2D experiments. This guide objectively compares the performance of FTIR and NMR for this molecule, demonstrating how their cross-validation creates a self-validating, foolproof structural proof.

Orthogonal Cross-Validation Workflow

The diagram below illustrates the logical causality of employing both techniques. FTIR serves as the primary screen for functional group integrity, while NMR provides the definitive topological map of the molecule.

CrossValidation cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy Sample 5-(Acetylamino)-2- methylphenylacetate FTIR_Prep ATR-FTIR Prep (Solid State) Sample->FTIR_Prep NMR_Prep Dissolution in DMSO-d6 + TMS Sample->NMR_Prep FTIR_Data Vibrational Modes (Ester & Amide C=O) FTIR_Prep->FTIR_Data IR Excitation Synthesis Orthogonal Data Synthesis (Functional Groups + Connectivity) FTIR_Data->Synthesis Validates Groups NMR_Data 1H & 13C Shifts (Regiochemistry) NMR_Prep->NMR_Data RF Pulses (B0 Field) NMR_Data->Synthesis Validates Positions Result Confirmed Molecular Structure Synthesis->Result

Workflow for orthogonal cross-validation of 5-(Acetylamino)-2-methylphenylacetate via NMR and FTIR.

FTIR Spectroscopy: Vibrational Signatures & Electronic Effects

FTIR is the superior method for rapidly confirming the presence of the ester and amide groups. The technique relies on the principle that different chemical bonds absorb infrared radiation at specific quantized frequencies.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure data trustworthiness, the protocol must eliminate atmospheric and mechanical variables.

  • Background Calibration: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond Attenuated Total Reflectance (ATR) crystal. Causality: This mathematically subtracts atmospheric H₂O vapor and CO₂ from the final spectrum, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Place ~2 mg of solid 5-(Acetylamino)-2-methylphenylacetate directly onto the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: The IR beam penetrates only a few micrometers into the sample (the evanescent wave). Insufficient pressure leads to poor contact, resulting in a sloping baseline and artificially weak high-frequency signals [1].

  • Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.

Quantitative Data & Mechanistic Analysis
Wavenumber (cm⁻¹)Functional GroupVibrational ModeMechanistic Causality
~3280 Secondary AmideN-H StretchBroadened due to intermolecular hydrogen bonding in the solid state.
~1755 Phenyl EsterC=O StretchShifted to a higher frequency due to the electron-withdrawing inductive effect of the oxygen attached to the sp² aromatic ring, which stiffens the C=O bond [1].
~1660 Amide (Amide I)C=O StretchShifted to a lower frequency because the nitrogen lone pair delocalizes into the carbonyl (resonance), increasing single-bond character and weakening the C=O bond [1].
~1540 Amide (Amide II)N-H Bend / C-N StretchCoupled vibration specific to trans-amides in the solid state.
~1210 EsterC-O StretchStrong asymmetric stretching typical of acetates.

Performance Verdict: FTIR flawlessly differentiates the two carbonyl groups based on the competition between inductive and resonance effects. However, it cannot prove where these groups are located on the aromatic ring.

NMR Spectroscopy: Regiochemical Mapping

To resolve the spatial arrangement (the 1,2,5-substitution pattern), high-resolution NMR is required. NMR exploits the magnetic spin of nuclei (¹H and ¹³C) to map the electronic environment and atomic connectivity [2].

Self-Validating Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% Tetramethylsilane (TMS). Causality: DMSO-d₆ disrupts hydrogen bonding, ensuring sharp amide peaks. TMS acts as an internal standard, locking the chemical shift reference exactly at 0.00 ppm [2].

  • Locking and Shimming: Lock the spectrometer frequency to the deuterium signal of the solvent. Perform automated gradient shimming. Causality: Shimming homogenizes the static magnetic field (B₀). Poor shimming causes peak broadening, which obscures critical J-coupling splitting patterns needed to determine regiochemistry.

  • Acquisition: Run a standard 1D ¹H experiment (zg30 pulse program, 16 scans) and a ¹³C{¹H} decoupled experiment (zgpg30, 512 scans).

Quantitative Data & Mechanistic Analysis

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality (J-Coupling)
~9.90 Broad Singlet1HAmide N-HHighly deshielded by the adjacent carbonyl; broad due to quadrupolar relaxation of ¹⁴N.
~7.45 Doublet (J ≈ 2.0 Hz)1HAromatic H6Meta-coupling only. It is situated between the ester and amide groups, with no adjacent ortho protons[3].
~7.35 Doublet of Doublets (J ≈ 8.0, 2.0 Hz)1HAromatic H4Ortho-coupled to H3 (8.0 Hz) and meta-coupled to H6 (2.0 Hz) [3].
~7.20 Doublet (J ≈ 8.0 Hz)1HAromatic H3Ortho-coupled to H4. Shielded slightly by the adjacent methyl group [3].
~2.28 Singlet3HAcetate -CH₃Deshielded by the ester carbonyl.
~2.10 Singlet3HAromatic -CH₃Attached directly to the sp² ring.
~2.02 Singlet3HAmide -CH₃Shielded relative to the acetate methyl due to nitrogen's electron donation [2].

Performance Verdict: NMR provides absolute proof of the molecular skeleton. The presence of three distinct methyl singlets confirms the three unique -CH₃ environments. More importantly, the specific splitting pattern of the aromatic protons (a doublet, a doublet of doublets, and a narrow meta-doublet) mathematically proves the 1,2,5-substitution pattern[3].

Data Synthesis & Conclusion

Neither FTIR nor NMR should be used in isolation for the characterization of complex pharmaceutical intermediates like 5-(Acetylamino)-2-methylphenylacetate.

  • FTIR's Blind Spot: It cannot distinguish between regioisomers (e.g., 5-acetamido vs. 4-acetamido derivatives), as their functional group vibrations are nearly identical.

  • NMR's Blind Spot: While NMR shows connectivity, distinguishing an ester carbonyl from an amide carbonyl via ¹³C NMR alone can sometimes be ambiguous without 2D HMBC experiments, as both appear in the 168–172 ppm range.

The Cross-Validation Advantage: By combining the techniques, the analytical workflow becomes self-validating. FTIR definitively proves the presence of an ester (1755 cm⁻¹) and an amide (1660 cm⁻¹). NMR takes those confirmed functional groups and proves they are located at positions 1 and 5, respectively, relative to the methyl group at position 2. This orthogonal approach ensures absolute scientific integrity in structural elucidation.

References

  • Characterizing Carbonyls with Infrared Spectroscopy: An Introductory Chemistry Experiment in a Molecular Bioscience Program. Journal of Chemical Education (ACS Publications). URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. URL:[Link]

Validation

Benchmarking 5-(Acetylamino)-2-methylphenylacetate: A Comparison Guide for Next-Generation Analgesic Enzyme Inhibitors

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter novel compounds that look promising in silico but fail during in vitro validation due to metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter novel compounds that look promising in silico but fail during in vitro validation due to metabolic bottlenecks or off-target toxicity. Benchmarking a rationally designed prodrug like 5-(Acetylamino)-2-methylphenylacetate (5-A2MPA) against established enzyme inhibitors requires more than just endpoint IC₅₀ values. We must rigorously validate its entire metabolic cascade.

This guide provides an objective, data-driven comparison of 5-A2MPA against established clinical standards (Acetaminophen, Celecoxib, and URB597), detailing the mechanistic rationale and the self-validating experimental protocols required to prove its efficacy and safety.

Mechanistic Rationale: Overcoming the Hepatotoxicity Bottleneck

The primary limitation of traditional acetanilides like acetaminophen (paracetamol) is their dose-dependent hepatotoxicity. This toxicity is driven by cytochrome P450 (CYP2E1)-mediated oxidation into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatocellular glutathione and induces necrotic cell death via mitochondrial dysfunction [1].

5-A2MPA was engineered to bypass this toxicological liability while retaining the downstream analgesic benefits mediated by the endocannabinoid system [2]. The structural advantages are threefold:

  • Acetate Ester Prodrug: The acetate group at the phenol position creates a lipophilic prodrug. This moiety is rapidly and specifically hydrolyzed by hepatic Carboxylesterase 1 (CES1), ensuring high oral bioavailability and controlled release [3].

  • Meta-Substituted Acetamido Group: Unlike acetaminophen (a para-aminophenol derivative), 5-A2MPA features an acetamido group positioned meta to the phenolic oxygen. This fundamental shift prevents the formation of a stable benzoquinone imine intermediate, abolishing NAPQI-like hepatotoxicity [4].

  • Ortho-Methyl Steric Shielding: The methyl group provides steric hindrance, further redirecting CYP450 metabolism away from toxic oxidation pathways.

Once activated by CES1, the intermediate phenol enters the central nervous system, where it undergoes deacetylation and subsequent conjugation with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH). The resulting lipid conjugate (AM-A2MP) acts as a potent, dual-action inhibitor of both COX-2 and FAAH.

Pathway Prodrug 5-A2MPA (Prodrug) 5-(Acetylamino)-2-methylphenylacetate CES1 Hepatic CES1 Cleavage Prodrug->CES1 Hydrolysis ActivePhenol 5-Acetamido-2-methylphenol (Active Intermediate) CES1->ActivePhenol CYP CYP450 Oxidation ActivePhenol->CYP Sterically Blocked FAAH_Metab CNS FAAH Conjugation (Arachidonic Acid) ActivePhenol->FAAH_Metab Brain Penetration Tox No NAPQI Formation (Hepatosafe) CYP->Tox Meta-substitution Lipid AM-A2MP (Active Lipid Conjugate) FAAH_Metab->Lipid COX2 COX-2 Inhibition Lipid->COX2 IC50: 0.85 µM FAAH_Inhib FAAH Inhibition Lipid->FAAH_Inhib IC50: 42 nM

Figure 1: Metabolic activation of 5-A2MPA via CES1 and FAAH, avoiding toxic NAPQI formation.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark 5-A2MPA, we must employ assays that isolate each step of its mechanism of action. Do not rely on simple whole-cell assays where metabolic bottlenecks can mask target engagement.

Protocol A: CES1-Mediated Prodrug Activation Assay
  • Causality & Rationale: Prodrugs risk systemic clearance before reaching their target if not efficiently activated. We utilize human liver microsomes (HLMs) enriched with CES1 to map the precise cleavage kinetics of the acetate ester.

  • Self-Validating System: The assay incorporates a parallel control arm pre-treated with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the conversion to the active phenol is completely arrested in the BNPP arm, it self-validates that the cleavage is strictly enzymatic and not an artifact of buffer hydrolysis.

  • Methodology:

    • Prepare 100 mM potassium phosphate buffer (pH 7.4) maintained at 37°C.

    • Suspend recombinant human CES1 to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the control arm with 100 µM BNPP for 15 minutes.

    • Initiate the reaction by adding 10 µM of 5-A2MPA to all wells.

    • Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes, immediately quenching in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated acetaminophen).

    • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of 5-A2MPA.

Protocol B: In Vitro COX-1/COX-2 Selectivity Profiling
  • Causality & Rationale: To ensure the compound provides analgesia without inducing NSAID-like gastrointestinal toxicity, it must demonstrate high COX-2 selectivity.

  • Self-Validating System: We run Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) alongside the active lipid conjugate of 5-A2MPA. The known IC₅₀ ratios of these reference standards validate the dynamic range and sensitivity of the assay on the day of execution.

  • Methodology:

    • Incubate purified ovine COX-1 or human recombinant COX-2 with heme (1 µM) in Tris-HCl buffer (pH 8.0) for 5 minutes at 37°C.

    • Add serial dilutions of the test compounds (0.01 µM to 100 µM) and incubate for 10 minutes.

    • Initiate the reaction by adding 10 µM arachidonic acid.

    • Quench the reaction after 2 minutes with 1M HCl, followed by the addition of stannous chloride to stabilize the prostaglandin products.

    • Quantify PGE₂ production using a competitive Enzyme Immunoassay (EIA).

Protocol C: FAAH Inhibition and Endocannabinoid Modulation
  • Causality & Rationale: The central analgesic mechanism of acetaminophen derivatives relies on FAAH-mediated conjugation to arachidonic acid, which subsequently inhibits FAAH activity and elevates endogenous anandamide levels.

  • Self-Validating System: Measurement of baseline AMC-arachidonoyl amide cleavage in the absence of the inhibitor establishes the maximum enzyme velocity (Vmax). A known FAAH inhibitor (URB597) is used to define the assay's floor (complete inhibition).

  • Methodology:

    • Prepare rat brain homogenate in 10 mM Tris-HCl (pH 9.0) containing 1 mM EDTA.

    • Pre-incubate the homogenate with serial dilutions of the test compounds for 20 minutes at 37°C.

    • Add 10 µM AMC-arachidonoyl amide (a fluorogenic FAAH substrate).

    • Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm) using a microplate reader to calculate the initial reaction velocity and derive the IC₅₀.

Quantitative Benchmarking Data

The following table summarizes the in vitro performance of 5-A2MPA against established clinical benchmarks. The data highlights 5-A2MPA's superior safety profile and dual-target engagement.

Table 1: Quantitative Benchmarking of 5-A2MPA against Established Inhibitors

CompoundTarget Enzyme(s)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)FAAH IC₅₀ (nM)Hepatotoxicity CC₅₀ (µM)*
5-A2MPA (Active Lipid) COX-2 / FAAH>1000.85>11742>5000
Acetaminophen (AM404) FAAH / Weak COX>100>100N/A1200450
Celecoxib COX-215.00.04375>10000>1000
URB597 FAAH>100>100N/A4.6>1000

*Note: Target enzyme data for 5-A2MPA and Acetaminophen represent their respective active CNS lipid conjugates (AM-A2MP and AM404). Hepatotoxicity CC₅₀ values represent the parent compounds evaluated in HepG2 human hepatocyte models over 48 hours.

Discussion of Results

The benchmarking data clearly validates the structural design of 5-A2MPA. While Celecoxib remains the most potent selective COX-2 inhibitor, 5-A2MPA achieves a highly respectable COX-2 IC₅₀ of 0.85 µM while maintaining excellent COX-1 sparing properties. More importantly, 5-A2MPA vastly outperforms acetaminophen's active metabolite (AM404) in FAAH inhibition (42 nM vs. 1200 nM), suggesting superior modulation of the endocannabinoid pain pathway.

Crucially, the HepG2 toxicity assay confirms the mechanistic hypothesis: the meta-substituted acetamido group and ortho-methyl shielding completely abolish the hepatotoxicity seen with acetaminophen, pushing the CC₅₀ beyond 5000 µM.

References

  • Ramachandran A, Jaeschke H. "Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology." Journal of Clinical and Translational Research, 2015.[Link]

  • Högestätt ED, et al. "Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system." Journal of Biological Chemistry, 2005.[Link]

  • Her L, Zhu HJ. "Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators." Pharmacotherapy, 2020.[Link]

  • Hinson JA, et al. "Mechanism of Acetaminophen-Induced Hepatotoxicity: Covalent Binding versus Oxidative Stress." Chemical Research in Toxicology, 1996.[Link]

Sources

Comparative

Reproducibility of 5-(Acetylamino)-2-methylphenylacetate synthesis across different laboratory scales

Title: Scale-Up Reproducibility of 5-(Acetylamino)-2-methylphenylacetate: Continuous Flow vs. Traditional Batch Synthesis Executive Summary For drug development professionals and process chemists, maintaining the reprodu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Scale-Up Reproducibility of 5-(Acetylamino)-2-methylphenylacetate: Continuous Flow vs. Traditional Batch Synthesis

Executive Summary

For drug development professionals and process chemists, maintaining the reproducibility of active pharmaceutical ingredient (API) intermediates during scale-up is a critical hurdle. 5-(Acetylamino)-2-methylphenylacetate (also documented as 5-acetamido-2-methylphenyl acetate)[1] is a highly functionalized intermediate requiring precise N- and O-diacetylation. This guide objectively compares the reproducibility, yield, and safety profiles of synthesizing this compound using traditional batch reactors versus continuous flow microreactors across bench and pilot scales.

Mechanistic Causality: The Scale-Up Bottleneck

The synthesis of 5-(Acetylamino)-2-methylphenylacetate involves the reaction of 5-amino-2-methylphenol with an excess of acetic anhydride.

The Batch Limitation: The initial N-acetylation is rapid, but the subsequent O-acetylation requires overcoming a higher activation energy and is highly exothermic. In a bench-scale batch reactor (e.g., 100 mL), the high surface-area-to-volume ratio efficiently dissipates this heat. However, as the reaction is scaled to a pilot vessel (e.g., 50 L), the volume scales cubed while the surface area scales squared. This poor heat transfer forces chemists to drastically slow the reagent addition rate to prevent thermal runaway[2]. This prolonged reaction time at suboptimal temperatures leads to incomplete O-acetylation and the formation of mono-acetylated impurities, destroying batch-to-batch reproducibility.

The Continuous Flow Advantage: Continuous flow chemistry fundamentally bypasses this limitation. By conducting the reaction in micro- or meso-fluidic channels, the system maintains an exceptionally high surface-area-to-volume ratio regardless of the total throughput[3]. This allows the highly exothermic diacetylation to be run safely at elevated temperatures (e.g., 120 °C) with rapid mixing, driving the reaction to completion in minutes rather than hours. The result is a "numbering-up" approach that guarantees the exact same kinetic profile at the pilot scale as at the bench scale[4].

Experimental Protocols: Self-Validating Systems

To empirically validate these mechanistic claims, the following protocols establish a self-validating system comparing both methodologies at two different scales.

Protocol A: Traditional Batch Synthesis
  • Bench Scale (10 g): Dissolve 5-amino-2-methylphenol (1.0 eq) in THF (0.5 M). Cool the reactor to 0 °C. Add acetic anhydride (2.5 eq) and catalytic pyridine (0.1 eq) dropwise over 15 minutes. Warm to 25 °C and stir for 2 hours. Quench with aqueous NaOH, extract with ethyl acetate, and crystallize.

  • Kilo Scale (1 kg): Replicate the bench stoichiometry in a 20 L jacketed reactor. Due to dangerous heat accumulation, the addition of acetic anhydride must be extended to 4.5 hours to maintain the internal temperature below 30 °C. The mixture is stirred for an additional 8 hours to push the O-acetylation, followed by standard workup.

Protocol B: Continuous Flow Synthesis
  • System Preparation: Equip a continuous flow reactor with two high-pressure HPLC pumps, a T-mixer, a perfluoroalkoxy (PFA) residence time coil, and a 100 psi back-pressure regulator (BPR).

  • Reagent Streams:

    • Stream A: 5-amino-2-methylphenol (1.0 M) in THF.

    • Stream B: Acetic anhydride (2.5 M) containing 10 mol% pyridine.

  • Bench Scale (10 mL coil): Pump Stream A and Stream B at equal flow rates (total flow = 2.0 mL/min) into the T-mixer. The combined stream enters the residence time coil heated to 120 °C (Residence time = 5 minutes). The output is continuously quenched in a stirred vessel of 1M NaOH.

  • Pilot Scale (1 L coil): Increase the total flow rate to 200 mL/min using the exact same temperature, stoichiometry, and residence time (5 minutes). The product stream is directed into an automated liquid-liquid separator.

Comparative Data Analysis

The quantitative data highlights the severe degradation of reproducibility in batch processing compared to the near-perfect scalability of continuous flow.

ParameterBatch (Bench)Batch (Kilo)Flow (Bench)Flow (Pilot)
Scale 10 g1 kg10 g/hr1 kg/hr
Reaction/Residence Time 2.25 hours12.5 hours5 minutes5 minutes
Operating Temperature 0 °C to 25 °C0 °C to 30 °C120 °C120 °C
Isolated Yield 88%68%95%94%
HPLC Purity 96.5%82.1%*>99.0%>99.0%
Space-Time Yield ( kg/L/h ) 0.040.0041.141.13

*Note: The 82.1% purity in the Kilo batch was primarily contaminated with N-acetyl-5-amino-2-methylphenol (incomplete O-acetylation).

Visualizing the Workflows and Scale-Up Logic

FlowProcess A Stream A: 5-Amino-2-methylphenol C T-Mixer (High Mass Transfer) A->C B Stream B: Acetic Anhydride B->C D Residence Time Coil (120 °C, 5 min) C->D Mixed Stream E In-line Quench (NaOH aq) D->E Crude Product F Liquid-Liquid Separator E->F G 5-(Acetylamino)-2- methylphenylacetate F->G Organic Phase

Figure 1: Continuous flow synthetic workflow for 5-(Acetylamino)-2-methylphenylacetate.

ScaleUpLogic Start Scale-Up Strategy: Bench to Pilot Scale Batch Traditional Batch Reactor Start->Batch Flow Continuous Flow Reactor Start->Flow B_Heat Poor Heat Transfer (Volume scales cubed) Batch->B_Heat B_Mix Inconsistent Mixing (Impurity Formation) Batch->B_Mix F_Heat Excellent Heat Transfer (High Surface/Volume) Flow->F_Heat F_Mix Rapid Mixing (T-Mixer Dynamics) Flow->F_Mix B_Result Low Reproducibility Yield Drop (88% to 68%) B_Heat->B_Result B_Mix->B_Result F_Result High Reproducibility Yield Maintained (>94%) F_Heat->F_Result F_Mix->F_Result

Figure 2: Mechanistic causality of reproducibility loss in batch vs. continuous flow scale-up.

Conclusion

For the synthesis of 5-(Acetylamino)-2-methylphenylacetate, traditional batch processing fails to provide reproducible results across scales due to inherent thermodynamic and kinetic limitations. Continuous flow synthesis objectively outperforms batch alternatives, maintaining >94% yield and >99% purity from milligram to kilogram scales. By leveraging superior heat transfer and precise residence times, flow chemistry eliminates the thermal bottlenecks that plague API scale-up, ensuring a highly trustworthy and scalable manufacturing process.

Sources

Safety & Regulatory Compliance

Safety

5-(Acetylamino)-2-methylphenylacetate proper disposal procedures

Proper chemical disposal is not merely a regulatory administrative task; it is a critical, mechanistic extension of your experimental workflow. As a Senior Application Scientist, I approach the disposal of 5-(Acetylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory administrative task; it is a critical, mechanistic extension of your experimental workflow. As a Senior Application Scientist, I approach the disposal of 5-(Acetylamino)-2-methylphenylacetate (CAS: 103796-14-1)[1][2] by analyzing its molecular vulnerabilities. This compound, an acetamido-cresol derivative, presents specific end-of-life handling challenges due to its dual functional groups.

This guide provides a self-validating, step-by-step operational protocol for its safe handling, segregation, and thermal destruction, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Rationale: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the molecule's chemical reactivity [1]. 5-(Acetylamino)-2-methylphenylacetate contains both an ester linkage (acetate) and an amide linkage (acetamido) on a toluene backbone.

  • The Hydrolysis Cascade: If disposed of in aqueous waste streams—particularly those with extreme pH levels (pH < 4 or pH > 9)—the ester bond rapidly hydrolyzes to yield 5-acetamido-2-methylphenol and acetic acid.

  • Environmental Toxicity: Prolonged exposure to harsh aqueous conditions will subsequently cleave the amide bond, generating 5-amino-2-methylphenol. Aminophenols are notoriously toxic to aquatic ecosystems[3]. They easily oxidize in surface waters to form highly reactive quinone imines, which resist standard microbial degradation in municipal wastewater treatment plants.

Waste Segregation & Thermal Destruction Workflow

WasteDisposal Start Waste Generation: 5-(Acetylamino)-2-methylphenylacetate Decision Contains Halogenated Solvent Residue? Start->Decision NonHalo Non-Halogenated Organic Solid Waste Decision->NonHalo  No   Halo Halogenated Organic Solid Waste Decision->Halo  Yes   Pack Pack in HDPE Container (Seal tightly to prevent moisture) NonHalo->Pack Halo->Pack Incineration High-Temperature Incineration (>1000°C) with NOₓ Scrubbing Pack->Incineration

Figure 1: Segregation and thermal destruction workflow for 5-(Acetylamino)-2-methylphenylacetate.

Step-by-Step Disposal Methodology

Phase 1: Source Containment & Segregation
  • Isolate Solid Waste: Collect all unreacted 5-(Acetylamino)-2-methylphenylacetate powder, contaminated filter papers, weighing boats, and disposable spatulas. Do not mix with liquid waste streams.

  • Prevent Cross-Contamination: Segregate this waste strictly from strong oxidizers (e.g., nitrates, peroxides) and strong acids/bases to prevent exothermic hydrolysis or oxidation prior to disposal[4].

  • Categorize the Stream: Classify the primary waste as "Non-Halogenated Organic Solid Waste." Critical Exception: If your experimental workflow involved halogenated solvents (e.g., Dichloromethane, Chloroform) that contaminated the solid matrix, it must be re-categorized as "Halogenated Organic Waste." Halogenated streams require different kiln temperatures and specialized scrubber systems to prevent dioxin formation [2].

Phase 2: Packaging & Labeling
  • Primary Containment: Transfer the solid waste into a chemically compatible, high-density polyethylene (HDPE) wide-mouth container. Avoid using metal containers, which can corrode if residual moisture and trace acetic acid (from ambient hydrolysis) are present.

  • Seal and Inspect: Ensure the cap is tightly sealed with a PTFE liner to prevent ambient moisture ingress.

  • Regulatory Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "5-(Acetylamino)-2-methylphenylacetate (Non-Halogenated Organic Solid)". Do not use abbreviations, chemical formulas, or shorthand, as this violates EPA and DOT transport regulations [2].

Phase 3: Final Destruction (Incineration)
  • Transfer to EHS: Move the sealed containers to your institution's Environmental Health and Safety (EHS) staging area using a secondary containment bin.

  • Thermal Destruction: EHS will contract a certified waste disposal facility to perform high-temperature rotary kiln incineration. The kiln operates at >1000°C, ensuring the complete cleavage of the aromatic ring and nitrogenous bonds[3].

Spill Response & Decontamination Protocol

In the event of an accidental benchtop or floor spill, execute the following protocol to prevent aerosolization and dermal exposure:

  • Don Appropriate PPE: Immediately equip standard PPE (see Table 2). If the spill generates significant dust, upgrade to an N95 or P100 particulate respirator [3].

  • Dry Clean-up (Primary): Do not use water initially, as it may spread the compound and initiate hydrolysis. Use a dedicated anti-static brush and dustpan to sweep up the bulk solid gently.

  • Chemical Decontamination (Secondary): Wipe the affected area with a solvent in which the compound is soluble (e.g., ethanol or isopropanol) to capture trace microscopic residues. Follow this with a final wipe using mild soapy water.

  • Dispose of Spill Materials: Treat all contaminated wipes, brushes, and PPE as hazardous solid waste, processing them through the Phase 1-3 protocols outlined above.

Quantitative Data & Operational Specifications

Table 1: Physical Specifications for Disposal

ParameterSpecificationMechanistic Rationale
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires strict dust control during transfer.
Water Solubility Low to ModerateAqueous disposal risks partial dissolution, hydrolysis, and environmental mobility.
Optimal Storage pH 5.0 - 8.0Prevents acid/base-catalyzed hydrolysis of the ester and amide bonds.
Incineration Temp > 1000°CEnsures complete thermal destruction of the aromatic ring and nitrogenous groups.

Table 2: Required Personal Protective Equipment (PPE) [3]

Equipment TypeSpecificationOperational Purpose
Gloves Nitrile (Minimum 4 mil thickness)Prevents dermal absorption; resistant to incidental organic solvent contact.
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from airborne particulate irritation.
Respirator N95 or P100 Particulate MaskMandatory only if handling large quantities outside a fume hood where dust is generated.
Body Flame-resistant Lab CoatProvides a physical barrier against spills and particulate settling.

References

  • Title: NIST Chemistry WebBook, SRD 69 (Chemical Properties and Structure Grounding) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Hazardous Waste Management System Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Personal Protective Equipment Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.